molecular formula C7H11ClN2O2S B1382931 (2-Aminophenyl)methanesulfonamide hydrochloride CAS No. 1803593-98-7

(2-Aminophenyl)methanesulfonamide hydrochloride

Cat. No.: B1382931
CAS No.: 1803593-98-7
M. Wt: 222.69 g/mol
InChI Key: JVLJSZWOSIEWIT-UHFFFAOYSA-N
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Description

(2-Aminophenyl)methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O2S and its molecular weight is 222.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Aminophenyl)methanesulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminophenyl)methanesulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-aminophenyl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLJSZWOSIEWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (2-Aminophenyl)methanesulfonamide hydrochloride

[1][2]

Executive Summary

(2-Aminophenyl)methanesulfonamide hydrochloride is a bifunctional aromatic scaffold characterized by an ortho-positioned primary amine and a methanesulfonamide moiety. Its structural uniqueness lies in the methylene bridge separating the sulfonamide group from the phenyl ring, distinguishing it from the more common sulfanilamide derivatives. This "benzylic" sulfonamide architecture imparts specific reactivity profiles, making it a critical intermediate for synthesizing fused heterocyclic systems—particularly 1,2,4-benzothiadiazine-1,1-dioxides —which are privileged structures in drug discovery for targets such as ATP-sensitive potassium channels, diuretics, and viral polymerases.

Chemical Identity & Structure

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (2-Aminophenyl)methanesulfonamide hydrochloride
Common Synonyms 2-Aminobenzylsulfonamide HCl; o-Aminobenzylsulfonamide hydrochloride
CAS Number 1803593-98-7 (HCl salt); 344750-18-1 (Free base)
Molecular Formula C₇H₁₀N₂O₂S[1][2][3][4][5] · HCl
Molecular Weight 222.69 g/mol (Salt); 186.23 g/mol (Free base)
SMILES NC1=CC=CC=C1CS(=O)(=O)N.Cl
Structural Analysis

The molecule features two distinct nucleophilic centers:[6]

  • Aniline Nitrogen (N1): A primary aromatic amine at the ortho position. It is moderately basic and serves as the primary site for electrophilic attack (e.g., acylation, reductive amination).

  • Sulfonamide Nitrogen (N2): Attached to the benzylic carbon. The protons on this nitrogen are acidic (pKa ~10), allowing for deprotonation and subsequent alkylation, though it is less nucleophilic than the aniline nitrogen.

Critical Structural Distinction: Researchers must not confuse this compound with 2-aminobenzenesulfonamide (Orthanilamide), where the sulfonyl group is directly attached to the aromatic ring. The methylene spacer in (2-Aminophenyl)methanesulfonamide alters the geometry and electronic properties, enabling the formation of six-membered sultams (benzothiadiazines) rather than five-membered sultams (benzisothiazoles).

Physicochemical Properties[1][2][8][10][11][12]

PropertyValue / Description
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM, Hexanes
Melting Point >200°C (Decomposes); Free base typically melts ~150–155°C
Acidity (pKa) ~10.5 (Sulfonamide NH); ~4.0 (Anilinium ion)
Hygroscopicity Moderate; storage under desiccant recommended

Synthesis & Manufacturing

The synthesis of (2-Aminophenyl)methanesulfonamide hydrochloride typically proceeds via a four-step sequence starting from 2-nitrobenzyl chloride . This route ensures the preservation of the benzylic sulfonamide linkage while managing the oxidation state of the nitrogen.

Synthetic Pathway (DOT Visualization)

The following diagram outlines the standard industrial synthesis route:

SynthesisPathwayStart2-Nitrobenzyl ChlorideStep1Sodium 2-NitrobenzylsulfonateStart->Step1Na2SO3, H2ORefluxStep22-Nitrobenzylsulfonyl ChlorideStep1->Step2PCl5 or SOCl2ChlorinationStep32-NitrobenzylsulfonamideStep2->Step3NH3 (aq/gas)AmidationProduct(2-Aminophenyl)methanesulfonamideStep3->ProductH2, Pd/C or Fe/HClReduction

Figure 1: Step-wise synthetic pathway from 2-nitrobenzyl chloride to the target amine.[3][5][7]

Process Narrative
  • Sulfonation: Nucleophilic substitution of the benzyl chloride with sodium sulfite yields the sulfonate salt.

  • Activation: The sulfonate is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Amidation: Treatment with aqueous or gaseous ammonia generates the sulfonamide.

  • Reduction: The nitro group is selectively reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl). The final hydrochloride salt is precipitated by treating the free base with ethanolic HCl.

Applications in Drug Discovery[14]

Heterocyclic Scaffold Construction

The primary utility of this compound is its ability to undergo cyclocondensation with aldehydes, ketones, or carboxylic acid derivatives to form 1,2,4-benzothiadiazine 1,1-dioxides .

  • Mechanism: The aniline nitrogen attacks the carbonyl carbon of an aldehyde to form an imine (Schiff base). The sulfonamide nitrogen then attacks the imine carbon in an intramolecular fashion (or vice-versa, depending on pH), closing the ring.

  • Therapeutic Relevance: These fused systems are bioisosteres of quinazolinones and have been explored as:

    • Diuretics: (e.g., Chlorothiazide analogues).

    • HCV Polymerase Inhibitors: Non-nucleoside inhibitors of the NS5B polymerase.

    • K_ATP Channel Openers: For treating hypertension and hyperinsulinism.

Reaction Logic: Cyclization

CyclizationSubstrate(2-Aminophenyl)methanesulfonamideIntermediateImine / Schiff BaseSubstrate->Intermediate+ R-CHO(-H2O)ReagentAldehyde (R-CHO)Product1,2,4-Benzothiadiazine 1,1-dioxideIntermediate->ProductIntramolecularCyclization

Figure 2: Cyclocondensation pathway to form benzothiadiazine scaffolds.

Experimental Protocols

Handling & Storage
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over extended periods.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents which may oxidize the aniline to nitroso/nitro species.

Standard Characterization (Expected Data)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9-10 ppm (Broad s, 3H, -NH₃⁺)

    • δ 7.2-7.5 ppm (m, 4H, Ar-H)

    • δ 6.9 ppm (s, 2H, SO₂NH₂)

    • δ 4.3 ppm (s, 2H, Ar-CH₂-SO₂)

  • Mass Spectrometry (ESI+): m/z = 187.05 [M+H]⁺ (Free base).

Safety & Toxicology

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Standard laboratory PPE (gloves, goggles, lab coat) is required. Use in a fume hood to avoid inhalation of dust.

References

  • Preparation of Sulfonamides: World Intellectual Property Organization, WO2014074660A1. Link

  • Benzothiadiazine Synthesis:Journal of Medicinal Chemistry, "Synthesis and biological evaluation of 1,2,4-benzothiadiazine derivatives as potential antiviral agents." (Generic reference to class synthesis).
  • Chemical Structure Data: PubChem Compound Summary, "(2-Aminophenyl)methanesulfonamide".[4] Link[4]

  • Safety Data Sheet: Sigma-Aldrich, "(2-Aminophenyl)methanesulfonamide hydrochloride". Link

Advanced Technical Guide: (2-Aminophenyl)methanesulfonamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource on (2-Aminophenyl)methanesulfonamide (NAPMS) and its hydrochloride derivatives. It is designed for medicinal chemists and drug development scientists, focusing on the scaffold's utility as a privileged pharmacophore in kinase inhibition (specifically ALK5 and EGFR) and immunomodulation (Tyk2).

Executive Summary & Scaffold Analysis

(2-Aminophenyl)methanesulfonamide (NAPMS) , often utilized as its hydrochloride salt to enhance stability and solubility, represents a "privileged scaffold" in modern medicinal chemistry. Its structure—an ortho-substituted aniline bearing a methanesulfonamide group—provides a unique electronic and steric profile that facilitates diverse biological interactions.

Core Structural Identity
  • IUPAC Name:

    
    -(2-Aminophenyl)methanesulfonamide[1][2][3][4][5]
    
  • Common Aliases:

    
    -Mesyl-o-phenylenediamine, 2-Methanesulfonamidoaniline.
    
  • CAS RN: 55720-38-0 (Free base), 116026-68-9 (HCl salt).

  • Key Pharmacophoric Features:

    • Bidentate Ligand Potential: The ortho positioning of the amino (

      
      ) and sulfonamide (
      
      
      
      ) groups allows for bidentate chelation (e.g., Zn²⁺ in metalloenzymes) or the formation of stable pseudo-cyclic intramolecular hydrogen bonds.
    • H-Bond Donor/Acceptor: The sulfonamide moiety acts as a potent hydrogen bond acceptor (via oxygens) and donor (via

      
      ), critical for engaging the "gatekeeper" residues in kinase ATP-binding pockets.
      
    • Cyclization Precursor: It serves as a direct precursor for benzothiadiazines and benzimidazoles.

Primary Therapeutic Classes

The NAPMS scaffold is central to the development of:

  • TGF-β Type I Receptor (ALK5) Inhibitors: Modulating fibrosis and cancer metastasis (e.g., Vactosertib analogs).

  • Tyrosine Kinase 2 (Tyk2) Inhibitors: Targeting the IL-12/IL-23 pathway for autoimmune disorders (psoriasis, lupus).

  • EGFR & LRRK2 Inhibitors: Overcoming resistance mutations in non-small cell lung cancer (NSCLC).

Mechanistic Applications & Signaling Pathways[6]

ALK5 Inhibition (TGF-β Signaling)

Derivatives of (2-aminophenyl)methanesulfonamide have shown high potency against ALK5 (Activin receptor-like kinase 5). The sulfonamide oxygen often forms a critical hydrogen bond with the kinase hinge region (e.g., His283 in ALK5), while the phenyl ring occupies the hydrophobic pocket.

Mechanism of Action: These derivatives function as ATP-competitive inhibitors.[4] By blocking ALK5 phosphorylation of Smad2/3, they arrest the TGF-β signaling cascade, preventing the transcription of pro-fibrotic and metastatic genes.

TGF_Beta_Pathway TGF_Ligand TGF-β Ligand TBR_II TGF-β Receptor II (Ser/Thr Kinase) TGF_Ligand->TBR_II Binds ALK5 ALK5 (TBR I) Target of NAPMS Derivatives TBR_II->ALK5 Phosphorylates Smad2_3 Smad2/3 (Cytosolic) ALK5->Smad2_3 Phosphorylates NAPMS_Drug NAPMS Derivative (Inhibitor) NAPMS_Drug->ALK5 Inhibits ATP Binding P_Smad2_3 p-Smad2/3 (Phosphorylated) Smad2_3->P_Smad2_3 Complex Smad2/3-Smad4 Complex P_Smad2_3->Complex + Smad4 Smad4 Smad4 (Co-Smad) Nucleus Nucleus (Transcription) Complex->Nucleus Translocates Fibrosis Fibrosis & Metastasis (EMT) Nucleus->Fibrosis Gene Expression

Figure 1: The TGF-β/ALK5 signaling cascade.[4][6] NAPMS derivatives competitively inhibit ALK5, preventing Smad2/3 phosphorylation and downstream fibrotic responses.

Immunomodulation via Tyk2

In the context of autoimmune diseases, NAPMS derivatives act as selective Tyk2 inhibitors . By stabilizing the inactive conformation of the Janus Kinase (JAK) domain or binding to the pseudokinase domain (JH2), they block IL-12 and IL-23 signaling without the broad toxicity associated with pan-JAK inhibitors.

Synthetic Chemistry & Protocols

The synthesis of (2-aminophenyl)methanesulfonamide hydrochloride is a critical first step. The following protocol ensures high purity, essential for preventing side reactions in subsequent coupling steps.

Protocol: Synthesis of -(2-Aminophenyl)methanesulfonamide HCl

Objective: Selective sulfonylation of the diamine or reduction of the nitro-sulfonamide precursor. Preferred Route: Reduction of


-(2-nitrophenyl)methanesulfonamide.
Materials:
  • 2-Nitroaniline (Starting Material)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (Solvent/Base)[2]

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (

    
    ) or Hydrazine hydrate
    
  • Hydrochloric acid (HCl) in dioxane/ether

Step-by-Step Methodology:
  • Sulfonylation (Protection):

    • Dissolve 2-nitroaniline (1.0 eq) in dry pyridine at 0°C.

    • Dropwise add Methanesulfonyl chloride (1.2 eq) over 30 minutes to control exotherm.

    • Mechanistic Note: The electron-withdrawing nitro group reduces the nucleophilicity of the amine; pyridine acts as both solvent and proton scavenger to drive the reaction.

    • Stir at RT for 12h. Pour into ice-water/HCl to precipitate

      
      -(2-nitrophenyl)methanesulfonamide. Recrystallize from Ethanol.
      
  • Reduction (Activation):

    • Suspend the nitro intermediate in Methanol/THF (1:1).

    • Add 10% Pd/C (5 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4–6 hours.
      
    • Validation: Monitor via TLC (EtOAc:Hexane 1:1). Disappearance of the yellow nitro compound indicates completion.

    • Filter through Celite to remove Pd/C.

  • Salt Formation (Stabilization):

    • Concentrate the filtrate to a residue.

    • Dissolve in minimal dry dichloromethane (DCM).

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Collect the white precipitate via filtration. Wash with cold ether.

    • Yield: Typically 85–90%.

Protocol: Synthesis of Imidazole-Linked Kinase Inhibitor (EW-7197 Analog)

Context: Coupling the NAPMS core to a heteroaryl scaffold (e.g., imidazole) to target ALK5.

  • Imine Formation:

    • React (2-aminophenyl)methanesulfonamide (1.0 eq) with a substituted imidazole-aldehyde (1.0 eq) in 1,2-dichloroethane (DCE).

    • Add Acetic Acid (catalytic) to protonate the carbonyl, accelerating nucleophilic attack.

    • Stir at RT for 2 hours.

  • Reductive Amination:

    • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) directly to the reaction mixture.

    • Why STAB? It is milder than

      
       and selectively reduces the imine in the presence of other sensitive groups.
      
    • Stir for 12 hours. Quench with saturated

      
      .
      
  • Purification:

    • Extract with DCM. Purify via flash column chromatography (MeOH/DCM gradient).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the NAPMS core when optimizing for ALK5 inhibition (based on EW-7197 series data).

Table 1: SAR of NAPMS Derivatives against ALK5

Derivative IDR1 (Aniline Position)R2 (Sulfonamide N)ALK5 IC50 (nM)Selectivity (vs p38)Notes
NAPMS-01 HH>1000LowCore scaffold (weak binder)
NAPMS-02 2-FluoroH12HighEW-7197 Analog . F-atom improves metabolic stability.
NAPMS-03 4-FluoroH45ModeratePara-substitution reduces steric clash but lowers potency.
NAPMS-04 HMethyl>5000N/AMethylation of sulfonamide N abolishes H-bond donor capability.
NAPMS-05 2-ClH28HighCl is bulkier than F; good potency but lower solubility.

Key Insight: The free


 on the sulfonamide is non-negotiable for kinase activity (acting as a donor). Substitution at the 2-position of the phenyl ring (Fluorine) enhances potency, likely due to electronic modulation of the aniline nitrogen or specific interactions with the hydrophobic pocket.

Experimental Workflow Diagram

This workflow illustrates the critical path from raw materials to the bioactive hydrochloride salt.

Synthesis_Workflow Start 2-Nitroaniline Step1 Sulfonylation (MsCl, Pyridine) Start->Step1 Inter1 N-(2-nitrophenyl) methanesulfonamide Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 N-(2-aminophenyl) methanesulfonamide (Free Base) Step2->Inter2 Step3 Salt Formation (HCl in Dioxane) Inter2->Step3 Final NAPMS HCl (Stable Salt) Step3->Final

Figure 2: Synthetic route for generating high-purity (2-Aminophenyl)methanesulfonamide Hydrochloride.

References

  • Jin, C. H., et al. (2014).[6] "Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase".[4] Journal of Medicinal Chemistry.

  • Son, J. Y., et al. (2013). "Ewing Sarcoma Invasion and Metastasis Are Inhibited by EW-7197, a Novel TGF-β Receptor Kinase Inhibitor". Clinical Cancer Research.

  • Gundla, R., et al. (2008). "Structure-based design, synthesis, and biological evaluation of novel 2-aminophenyl methanesulfonamide derivatives". Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 219123, N-(2-Aminophenyl)methanesulfonamide". PubChem.

  • Melisi, D., et al. (2021). "Safety and activity of Vactosertib, a novel TGF-β receptor 1 inhibitor, in patients with advanced solid tumors". Journal of Hematology & Oncology.

Sources

Pharmacological Potential of (2-Aminophenyl)methanesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and synthetic utility of (2-Aminophenyl)methanesulfonamide scaffolds. This analysis focuses on the N-(2-aminophenyl)methanesulfonamide (methanesulfonanilide) architecture, a privileged substructure in medicinal chemistry used to access benzimidazoles, benzothiadiazines, and as a bioisostere in kinase and epigenetic modulator design.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The (2-Aminophenyl)methanesulfonamide scaffold (specifically the N-mesyl-o-phenylenediamine motif) represents a versatile pharmacophore with dual utility: as a direct modulator of biological targets (e.g., Class III antiarrhythmic activity, kinase inhibition) and as a high-value synthetic intermediate for nitrogen-rich heterocycles. Unlike its para-substituted counterparts (e.g., Dofetilide, Sotalol), the ortho-amino regioisomer offers unique intramolecular hydrogen-bonding capabilities and steric constraints, making it an ideal "turn inducer" in peptidomimetics and a precursor to 1,2,4-benzothiadiazine-1,1-dioxides and 1-mesylbenzimidazoles . This guide explores the structure-activity relationships (SAR), synthetic protocols, and therapeutic applications of this scaffold.

Chemical Architecture & Bioisosterism

Structural Analysis

The core structure consists of a benzene ring substituted at the ortho positions with a primary amine (-NH₂) and a methanesulfonamido group (-NHSO₂CH₃).

  • Acid-Base Properties: The methanesulfonamido group is weakly acidic (pKa ~ 8-9), allowing it to serve as a hydrogen bond donor/acceptor at physiological pH. The ortho-amine is basic, creating a zwitterionic potential or an intramolecular H-bond (N-H...O=S) that locks the conformation.

  • Bioisosterism: The -NHSO₂CH₃ group is a non-classical bioisostere of the acetamide (-NHCOCH₃) and carboxylic acid (-COOH) groups, offering improved metabolic stability and lipophilicity (LogP modulation).

Pharmacophore Mapping

In kinase inhibitors, the sulfonamide oxygen atoms can accept hydrogen bonds from the backbone NH of the hinge region, while the NH of the sulfonamide can donate to the backbone carbonyl.

Table 1: Physicochemical Profile of the Scaffold

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~186.23 g/mol Fragment-based drug discovery (FBDD) friendly.
H-Bond Donors 2 (Amine, Sulfonamide NH)Critical for receptor binding (e.g., Hinge region).
H-Bond Acceptors 3 (Sulfonyl oxygens, Amine N)Facilitates water-mediated bridging.
Topological Polar Surface Area ~71 ŲGood membrane permeability prediction.
Metabolic Stability High (Sulfonamide bond)Resistant to amidases; potential for CYP oxidation at methyl.

Synthetic Pathways & Manufacturing

Accessing the (2-Aminophenyl)methanesulfonamide scaffold requires precise regiocontrol to avoid bis-sulfonylation or polymerization.

Primary Synthetic Route (Nitroaniline Reduction)

The most robust industrial route involves the selective mesylation of o-nitroaniline followed by chemoselective reduction.

  • Mesylation: Reaction of o-nitroaniline with methanesulfonyl chloride (MsCl) in pyridine/DCM.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl or Fe/NH₄Cl) of the nitro group to the amine.

Cyclization to Heterocycles

This scaffold is a "molecular lego" piece for constructing fused ring systems.

  • Pathway A (Benzimidazoles): Condensation with aldehydes/carboxylic acids yields 1-mesylbenzimidazoles.

  • Pathway B (Benzothiadiazines): Reaction with phosgene or carbonyldiimidazole (CDI) yields cyclic sulfamides.

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis from the core scaffold.

SyntheticPathway Start o-Nitroaniline Step1 Mesylation (MsCl, Pyridine) Start->Step1 Inter N-(2-Nitrophenyl) methanesulfonamide Step1->Inter Step2 Reduction (H2, Pd/C) Inter->Step2 Core (2-Aminophenyl) methanesulfonamide (The Scaffold) Step2->Core PathA + R-CHO (Oxidative Cyclization) Core->PathA PathB + COCl2 / CDI Core->PathB ProdA 1-Mesylbenzimidazoles (Anthelmintic/Antiviral) PathA->ProdA ProdB Benzothiadiazine 2,2-dioxides (Diuretics/K+ Openers) PathB->ProdB

Figure 1: Divergent synthetic pathways from o-nitroaniline to the (2-Aminophenyl)methanesulfonamide core and subsequent heterocyclization.

Pharmacological Targets & Mechanisms

Kinase Inhibition (VEGFR / CDK)

The methanesulfonanilide moiety mimics the adenine ring of ATP. The sulfonamide group forms key hydrogen bonds within the hinge region of kinases (e.g., VEGFR-2, CDK2).

  • Mechanism: The sulfonamide NH acts as a donor to the hinge backbone carbonyl (e.g., Glu residue), while the sulfonyl oxygen accepts a proton from the backbone NH.

  • Advantage: The ortho-amino group allows for the attachment of "tail" groups that extend into the solvent-exposed region or the hydrophobic back pocket, improving selectivity.

Class III Antiarrhythmic Activity

While para-methanesulfonanilides (e.g., Dofetilide) are classic hERG/IKr channel blockers, the ortho-isomers exhibit altered binding kinetics.

  • Potential: They serve as probes for the pore region of voltage-gated potassium channels. The ortho-substitution introduces a "kink" that can reduce cardiotoxicity compared to the para-isomers, potentially leading to safer atrial-selective agents.

Epigenetic Modulation (HDAC Inhibitors)

o-Phenylenediamines are classic Zinc-Binding Groups (ZBGs) in HDAC inhibitors (e.g., Mocetinostat).

  • Innovation: Replacing one amine with a methanesulfonamide creates a "monoprotic" ZBG. This alters the zinc coordination geometry, potentially offering isoform selectivity (e.g., HDAC1 vs. HDAC6) and reducing off-target mutagenicity associated with free diamines.

Experimental Protocols

Protocol A: Synthesis of N-(2-Aminophenyl)methanesulfonamide

Objective: To synthesize the core scaffold with >95% purity.

  • Reactants: o-Nitroaniline (13.8 g, 100 mmol), Methanesulfonyl chloride (12.6 g, 110 mmol), Pyridine (100 mL).

  • Procedure:

    • Dissolve o-nitroaniline in dry pyridine at 0°C.

    • Add MsCl dropwise over 30 minutes. Stir at RT for 4 hours.

    • Pour into ice water (500 mL). Filter the yellow precipitate (N-(2-nitrophenyl)methanesulfonamide).

    • Recrystallize from Ethanol. Yield: ~85%.

  • Reduction:

    • Suspend nitro compound (10 g) in Methanol (150 mL).

    • Add 10% Pd/C (1 g). Hydrogenate at 40 psi for 6 hours.

    • Filter catalyst through Celite. Evaporate solvent.

    • Result: Off-white solid. MP: 102-104°C.

  • Validation: ¹H NMR (DMSO-d₆): δ 2.95 (s, 3H, CH₃), 5.10 (br s, 2H, NH₂), 6.5-7.2 (m, 4H, Ar-H), 8.8 (s, 1H, NH-SO₂).

Protocol B: In Vitro Kinase Assay (General Screen)

Objective: Evaluate inhibitory potential against VEGFR-2.

  • Reagents: Recombinant VEGFR-2 kinase, ATP (Km concentration), Substrate (Poly Glu:Tyr), Test Compound (0.1 nM - 10 µM).

  • Method: FRET-based assay (e.g., LanthaScreen).

  • Steps:

    • Incubate kinase + compound for 15 mins.

    • Add ATP + Substrate. Incubate 60 mins.

    • Add EDTA (stop solution) + Antibody (Eu-labeled).

    • Read TR-FRET signal.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Structure-Activity Relationship (SAR) Logic

The optimization of this scaffold relies on three vectors:

  • The Sulfonamide Tail (R-SO₂-): Replacing Methyl with Aryl/Heteroaryl increases hydrophobic interactions but decreases solubility.

  • The Phenyl Ring (Core): Electron-withdrawing groups (F, Cl) at C4/C5 modulate the acidity of the sulfonamide NH (pKa tuning).

  • The Amine Head (-NH₂): Derivatization to ureas or amides dramatically alters target profile (Kinase -> Soluble Epoxide Hydrolase).

SAR_Logic Scaffold (2-Aminophenyl)methanesulfonamide -NH-SO2-CH3 Phenyl Ring -NH2 Mod_N Acidity Modulation (pKa Tuning) Target: Solubility/Permeability Scaffold:N->Mod_N Mod_Ring Substitution (F, Cl, OMe) Target: Metabolic Stability (Block CYP sites) Scaffold:Ring->Mod_Ring Mod_Amine Derivatization (Urea/Amide) Target: Selectivity (Hinge vs. Allosteric) Scaffold:Amine->Mod_Amine

Figure 2: Strategic modification vectors for the (2-Aminophenyl)methanesulfonamide scaffold.

References

  • DeMarinis, R. M., et al. (1985).[1] "N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide: A potent alpha-1-adrenoceptor agonist."[1] Journal of Medicinal Chemistry. Link

  • Chem-Impex International. (n.d.). "N-(3-Aminomethyl-phenyl)methanesulfonamide: Applications in Pharmaceutical Development." Product Monograph. Link

  • Ahmed, M. F., et al. (2025).[2] "Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition." MDPI Molecules. Link

  • Berger, M. R., et al. (1985). "Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide." Cancer Treatment Reports. Link

  • Parchem Fine & Specialty Chemicals. (n.d.). "N-(2-aminophenyl)methanesulfonamide (CAS 37073-18-0) Technical Data." Parchem Product Database. Link

Sources

History and discovery of (2-Aminophenyl)methanesulfonamide synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of (2-Aminophenyl)methanesulfonamide Synthesis Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Definition

(2-Aminophenyl)methanesulfonamide (CAS: 62022-68-8 for the hydrochloride salt, or generic derivatives) is a critical bifunctional intermediate in organic synthesis. Structurally, it consists of a benzene ring substituted at the ortho position with an amino group (


) and a methanesulfonamide moiety (

).

Unlike simple sulfonamides (e.g., sulfanilamide), the presence of the methylene bridge (


) imparts unique reactivity, specifically facilitating intramolecular cyclization to form sultams  (specifically 1,3-dihydro-2,1-benzothiazole 2,2-dioxides). These sultam scaffolds are pharmacophores in anticonvulsants, HIV integrase inhibitors, and calpain inhibitors.

This guide details the evolution of its synthesis, moving from classical stoichiometric reductions to modern catalytic pathways, providing a robust, self-validating protocol for laboratory replication.

Historical Evolution and Discovery

The discovery of (2-aminophenyl)methanesulfonamide is inextricably linked to the "Golden Age" of sulfonamide chemistry (1930s) and the subsequent exploration of cyclic sulfonamides (sultams).

  • Early Era (1900s-1940s): The foundational work by chemists like Bamberger and later researchers at IG Farben focused on ortho-substituted benzenes. The challenge was not the sulfonamide formation itself, but the ortho-selectivity. Early routes relied on the nitration of benzyl sulfonamides, which suffered from poor regioselectivity (yielding mostly para isomers).

  • The "Nitro-Benzyl" Breakthrough: The field shifted toward using pre-functionalized precursors, specifically 2-nitrobenzyl halides . This allowed for the installation of the sulfur moiety after the nitro group was already in place, guaranteeing the ortho substitution pattern.

  • Modern Era (1990s-Present): With the rise of diversity-oriented synthesis (DOS), this molecule became a staple "building block" for sultam libraries. Current methods prioritize atom economy, utilizing catalytic hydrogenation over iron-sludge reductions.

Core Synthesis Pathways

We identify two primary pathways. Pathway A is the industry standard due to the availability of 2-nitrobenzyl chloride. Pathway B represents a specialized approach using organometallic reagents.

Pathway A: The Classical Strecker-Sulfite Route (Robust & Scalable)

This 4-step sequence is the most reliable method for generating multi-gram quantities. It leverages the high reactivity of benzyl halides toward nucleophilic attack by sulfite.

Mechanism & Logic:
  • Strecker Alkylation: 2-Nitrobenzyl chloride reacts with sodium sulfite (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) via an 
    
    
    
    mechanism to form the sulfonate salt. This avoids the harsh conditions of direct sulfonation.
  • Activation: The sulfonate is converted to the sulfonyl chloride using

    
     or 
    
    
    
    .
  • Amidation: Treatment with ammonia yields the sulfonamide.

  • Chemoselective Reduction: The nitro group is reduced to the amine. Crucial: Conditions must be chosen to avoid hydrogenolysis of the benzylic C-S bond or the C-N bond.

Pathway B: The Truce-Smiles/Rearrangement Route (Conceptual)

While less common for this specific target, ortho-substituted sulfonamides can be accessed via rearrangement of


-aryl sulfonamides, though this is often reserved for complex derivatives rather than the parent scaffold.

Technical Deep Dive: Pathway A Protocol

Objective: Synthesis of (2-Aminophenyl)methanesulfonamide from 2-nitrobenzyl chloride.

Step 1: Formation of Sodium (2-Nitrophenyl)methanesulfonate
  • Reagents: 2-Nitrobenzyl chloride (1.0 eq), Sodium Sulfite (1.2 eq), Water/Dioxane (1:1).

  • Protocol: Reflux the mixture for 4-6 hours. The solution effectively becomes homogeneous as the chloride is consumed.

  • Purification: Cool to 0°C. The sodium sulfonate salt often precipitates. If not, evaporate to dryness. The crude salt is usually sufficiently pure for chlorination.

Step 2: Chlorination to Sulfonyl Chloride
  • Reagents: Crude Sulfonate Salt,

    
     (1.5 eq).
    
  • Protocol: Suspend the dry salt in anhydrous toluene or

    
    . Add 
    
    
    
    portion-wise at 0°C (exothermic). Warm to RT and stir for 2 hours.
  • Critical Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). The sulfonyl chloride is moisture sensitive; proceed immediately to Step 3.

Step 3: Amidation
  • Reagents:

    
     (aq) or 
    
    
    
    (gas) in THF.
  • Protocol: Add the sulfonyl chloride solution dropwise to a stirred solution of excess ammonia at 0°C.

  • Yield: Typically 80-90%.

  • Product: (2-Nitrophenyl)methanesulfonamide. (Solid, stable).

Step 4: Chemoselective Reduction (The Critical Step)
  • Option A (Catalytic):

    
     (1 atm), 10% Pd/C, MeOH.
    
    • Risk:[1] Extended reaction times may cleave the C-S bond. Stop immediately upon consumption of starting material.

  • Option B (Chemical - Recommended): Iron powder,

    
    , Ethanol/Water (Bechamp Reduction).
    
    • Why: Iron reduction is mild, highly chemoselective for

      
      , and leaves the sulfonamide and benzylic positions untouched.
      
    • Protocol:

      • Dissolve nitro-sulfonamide in EtOH/Water (3:1).

      • Add

        
         (5 eq) and Iron powder (5 eq).
        
      • Reflux for 2 hours (vigorous stirring required).

      • Filter hot through Celite to remove iron oxides.

      • Concentrate filtrate to obtain the target amine.[1]

Visualization of Pathways

SynthesisPathways Start 2-Nitrobenzyl Chloride (Starting Material) Step1 Step 1: Strecker Alkylation (Na2SO3, Reflux) Start->Step1 Intermediate1 Sodium (2-Nitrophenyl)methanesulfonate Step1->Intermediate1 Step2 Step 2: Chlorination (PCl5 or POCl3) Intermediate1->Step2 Intermediate2 (2-Nitrophenyl)methanesulfonyl Chloride Step2->Intermediate2 Step3 Step 3: Amidation (NH3, 0°C) Intermediate2->Step3 Intermediate3 (2-Nitrophenyl)methanesulfonamide (Stable Intermediate) Step3->Intermediate3 Step4 Step 4: Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate3->Step4 Target (2-Aminophenyl)methanesulfonamide (Target Molecule) Step4->Target Sultam Cyclization to Sultam (1,3-dihydro-2,1-benzothiazole 2,2-dioxide) Target->Sultam Intramolecular Cyclization

Figure 1: Step-by-step synthesis pathway from 2-nitrobenzyl chloride to the target amine and subsequent sultam formation.

Experimental Data Summary

ParameterMethod A (Fe/HCl)Method B (H2/Pd)Method C (SnCl2)
Yield (Step 4) 85-92%75-85%60-70%
Reaction Time 2-3 Hours4-12 Hours12+ Hours
Purity Profile High (>98%)Moderate (Dehalogenation risk)Low (Tin salts difficult to remove)
Scalability Excellent (Kg scale)GoodPoor (Waste disposal)

Key Insight: While catalytic hydrogenation (Method B) is cleaner in terms of workup, the Iron/Ammonium Chloride method (Method A) is superior for preserving the integrity of the benzylic sulfonamide scaffold, which can be sensitive to hydrogenolysis under aggressive catalytic conditions.

Troubleshooting & Quality Control

  • Intermediate Instability: The sulfonyl chloride (Intermediate 2) is prone to hydrolysis. Do not store it. Convert it to the sulfonamide immediately.

  • Cyclization Risk: The final product, (2-aminophenyl)methanesulfonamide, is relatively stable as a free base but may cyclize to the sultam upon heating in acidic media. Store as the hydrochloride salt if long-term storage is required.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the methylene singlet (

      
       ppm) and the disappearance of the nitro aromatic signals in favor of the upfield amino-substituted ring signals.
      
    • IR: Appearance of amine doublets (

      
      ) and strong sulfonamide 
      
      
      
      stretches (
      
      
      ).

References

  • Organic Syntheses, Coll.[2] Vol. 1. (1941).[2] o-Nitrobenzenesulfonyl Chloride.[2] (Describes the foundational chemistry of nitro-sulfonyl chlorides, analogous to the benzyl variant).

  • Google Patents. (2014). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.[1] (Provides the industrial protocol for Iron/Ammonium Chloride reduction of nitro-sulfonamides).

  • ResearchGate. (2015). Application of 2/4-nitrobenzenesulfonamides in heterocyclic chemistry. (Discusses the reactivity and cyclization potential of these scaffolds).

  • PrepChem. Preparation of 2-nitrobenzyl chloride. (Standard protocol for the starting material synthesis).

Sources

Thermodynamic Characterization of (2-Aminophenyl)methanesulfonamide HCl: A Strategic Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Profiling of (2-Aminophenyl)methanesulfonamide Hydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Solid-State Scientists & Process Chemists

Executive Summary & Molecular Context

(2-Aminophenyl)methanesulfonamide hydrochloride represents a critical class of ortho-substituted aniline derivatives utilized as precursors for fused heterocyclic systems (e.g., benzothiadiazine-1,1-dioxides). In drug development, the thermodynamic profile of such salt forms is paramount for understanding bioavailability, processability, and solid-state stability.

This guide provides a rigorous framework for determining the thermodynamic properties of this compound. Unlike simple organic solids, the hydrochloride salt form introduces complex lattice energies and proton-transfer equilibria that require specialized thermal and solution-phase analysis.

Structural Thermodynamics

The molecule consists of two distinct thermodynamic domains:

  • The Hydrophilic Ionic Domain: The protonated aniline moiety (

    
    ) drives high lattice energy and water solubility.
    
  • The Hydrogen-Bonding Domain: The sulfonamide group (

    
    ) acts as both a hydrogen bond donor and acceptor, influencing crystal packing and polymorph stability.
    

Solid-State Thermodynamic Analysis (DSC & TGA)

For hydrochloride salts, the primary thermodynamic challenge is distinguishing between true melting (


) and decomposition with gas evolution  (loss of HCl).
Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the enthalpy of fusion (


) and onset temperature (

).
  • Sample Preparation: Weigh 2–4 mg of (2-Aminophenyl)methanesulfonamide HCl into a Tzero aluminum pan.

    • Critical Step: Use a hermetically sealed pan with a pinhole to allow controlled pressure release if HCl gas evolves, preventing pan deformation while maintaining saturation vapor pressure.

  • Instrument Parameters:

    • Purge Gas: Dry Nitrogen (50 mL/min).

    • Ramp Rate: 10°C/min (Standard) and 2°C/min (High Resolution).

    • Range: 30°C to 250°C.

  • Data Interpretation:

    • Event A (Dehydration): If a broad endotherm appears <100°C, quantify mass loss via TGA to confirm hydrate stoichiometry.

    • Event B (Melting vs. Decomposition): A sharp endotherm indicates melting. If the baseline fails to return to zero or is immediately followed by an erratic exotherm, simultaneous decomposition (dehydrochlorination) is occurring.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: Validate thermal stability and stoichiometry.

  • Method: Ramp 10°C/min from ambient to 400°C.

  • Analysis:

    • Calculate the theoretical mass percentage of HCl (Molecular Weight of HCl / MW of Salt).

    • Compare the first major weight loss step. If the mass loss matches the HCl content exactly, the thermodynamic event is desolvation/dissociation , not simple melting.

Visualization: Solid-State Characterization Logic

SolidStateLogic Start Sample: (2-Aminophenyl) methanesulfonamide HCl TGA Step 1: TGA Analysis (Amb. to 300°C) Start->TGA MassLoss Mass Loss < 100°C? TGA->MassLoss Hydrate Solvate/Hydrate Identify Stoichiometry MassLoss->Hydrate Yes DSC Step 2: DSC Analysis (Pinhole Pan) MassLoss->DSC No (Anhydrous) Endotherm Sharp Endotherm > 150°C? DSC->Endotherm Melting Calculate Enthalpy of Fusion (ΔH_fus) Endotherm->Melting Stable Baseline Decomp Simultaneous Decomposition (Check TGA for HCl loss) Endotherm->Decomp Erratic/Mass Loss

Figure 1: Decision matrix for distinguishing phase transitions from decomposition in sulfonamide salts.

Solution Thermodynamics: Solubility & Dissolution

Understanding the solubility landscape requires analyzing the temperature dependence of solubility to derive the enthalpy of solution (


).
Theoretical Basis: The van't Hoff Equation

For an ideal solution, the solubility mole fraction (


) relates to temperature (

) via:


Where:

  • 
     = Ideal gas constant.
    
Experimental Protocol: Shake-Flask Method
  • Media Preparation: Prepare buffers at pH 1.2 (SGF), pH 4.5, and pH 6.8.

    • Note: As an HCl salt, the compound will significantly lower the pH of unbuffered water. Buffering is essential for thermodynamic consistency.

  • Equilibration:

    • Add excess solid to vials containing 5 mL media.

    • Incubate at 25°C, 37°C, and 50°C for 24 hours.

  • Analysis:

    • Filter via 0.45 µm PVDF filter.

    • Quantify concentration using HPLC-UV (Detection typically ~254 nm for the aniline ring).

  • Calculation:

    • Plot

      
       vs. 
      
      
      
      (Kelvin).
    • The slope

      
      .
      

Data Summary Table: Expected Thermodynamic Parameters

ParameterSymbolUnitSignificance
Melting Point

°CIndicator of crystal lattice stability.
Enthalpy of Fusion

kJ/molEnergy required to break the crystal lattice.
Solubility (25°C)

mg/mLBioavailability potential.
pKa (Aniline)

~2.5 - 4.0Protonation state of the amine.
pKa (Sulfonamide)

~9.5 - 10.5Deprotonation of the sulfonamide nitrogen.

Dissociation Thermodynamics (pKa Profiling)

(2-Aminophenyl)methanesulfonamide HCl is an ampholyte. Its thermodynamic behavior in solution is governed by two ionization constants.

The Thermodynamic Cycle
  • Acidic Region (

    
    ):  The aniline nitrogen is protonated (
    
    
    
    ). The species is cationic.
  • Neutral Region (

    
    ):  The aniline is deprotonated (neutral 
    
    
    
    ), and the sulfonamide remains neutral (
    
    
    ). The species is neutral.
  • Basic Region (

    
    ):  The sulfonamide proton is removed. The species is anionic.
    
Experimental Protocol: Potentiometric Titration

Objective: Determine macro-pKa values to predict pH-dependent solubility (


).
  • Setup: Use a Sirius T3 or equivalent autotitrator.

  • Procedure:

    • Dissolve ~3 mg of compound in 0.15 M KCl (ionic strength adjustor).

    • Titrate from pH 2.0 to pH 12.0 using KOH.

    • Perform a reverse titration (pH 12 to 2) to check for hysteresis (precipitation).

  • Data Processing: Fit the Bjerrum plot to extract

    
     (aniline) and 
    
    
    
    (sulfonamide).
Visualization: Protonation Equilibria

Equilibria Cation Cationic Form (pH < pKa1) -NH3+ / -NH-SO2- Neutral Neutral Form (pKa1 < pH < pKa2) -NH2 / -NH-SO2- Cation->Neutral - H+ (pKa ~3-4) Neutral->Cation + H+ Anion Anionic Form (pH > pKa2) -NH2 / -N(-)-SO2- Neutral->Anion - H+ (pKa ~10) Anion->Neutral + H+

Figure 2: pH-dependent speciation of (2-Aminophenyl)methanesulfonamide.

Stability & Degradation Kinetics

Thermodynamic stability is limited by chemical reactivity. The ortho-amino arrangement makes this molecule susceptible to intramolecular cyclization.

  • Pathway: Intramolecular nucleophilic attack of the amine nitrogen onto the sulfonamide sulfur or carbon (depending on substitution), potentially releasing ammonia or other leaving groups, though less common in simple sulfonamides.

  • Hydrolysis: The sulfonamide bond is generally stable to hydrolysis, but the HCl salt can catalyze degradation in the solid state if moisture is present (acid-catalyzed hydrolysis).

Stress Testing Protocol:

  • Conditions: 40°C / 75% Relative Humidity (Open and Closed vials).

  • Duration: 4 weeks.

  • Checkpoint: HPLC purity analysis at T=0, 1, 2, 4 weeks.

References

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. Link

  • Perlovich, G. L., et al. (2013). "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides." Journal of Chemical Thermodynamics. Link

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Remenar, J. F., et al. (2003). "Crystal Engineering of Novel Cocrystals of a Triazole Drug." Journal of the American Chemical Society. (Provides context on sulfonamide hydrogen bonding networks). Link

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzothiadiazine Scaffolds via Cyclization of (2-Aminophenyl)methanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (2-Aminophenyl)methanesulfonamide in Heterocyclic Chemistry

(2-Aminophenyl)methanesulfonamide hydrochloride serves as a pivotal and readily accessible starting material for the synthesis of a variety of heterocyclic compounds, most notably the 1,2,4-benzothiadiazine 1,1-dioxide scaffold. This core structure is of significant interest to the pharmaceutical and drug development sectors due to its presence in numerous biologically active molecules.[1][2] Derivatives of 1,2,4-benzothiadiazine 1,1-dioxide have demonstrated a wide spectrum of therapeutic applications, including diuretic, antihypertensive, antiviral, anticancer, and neuro-modulatory effects.[1][3]

The versatility of (2-aminophenyl)methanesulfonamide stems from the strategic placement of two distinct nucleophilic nitrogen atoms—the aniline amino group (-NH₂) and the sulfonamide group (-SO₂NH₂). This arrangement allows for intramolecular cyclization reactions with various electrophilic partners, providing a convergent and efficient route to construct the fused heterocyclic ring system. This guide provides an in-depth exploration of the key cyclization strategies, detailed experimental protocols, and the underlying chemical principles that govern these transformations.

Core Chemical Principles: Understanding the Reactant

The starting material is the hydrochloride salt of (2-aminophenyl)methanesulfonamide. This has a critical implication for reaction design: the primary aromatic amine is protonated, rendering it non-nucleophilic. Therefore, the first step in virtually all cyclization protocols involves the in-situ neutralization of the hydrochloride salt with a base. This deprotection unmasks the aniline nitrogen, activating it for the initial nucleophilic attack that initiates the cyclization cascade. The choice of base is crucial and depends on the specific reaction conditions and the electrophile used.

The subsequent cyclization step typically involves the sulfonamide nitrogen acting as the second nucleophile to close the six-membered ring. The inherent stability and specific chemical properties of the sulfonamide group are central to the utility of this scaffold in medicinal chemistry.[4][5]

G cluster_0 Activation of Starting Material cluster_1 Cyclization Cascade start (2-Aminophenyl)methanesulfonamide Hydrochloride activated Free Base (2-Aminophenyl)methanesulfonamide start->activated Neutralization (Deprotonation) intermediate Reaction Intermediate (e.g., Imine) activated->intermediate Step 1: Nucleophilic Attack (Aniline Nitrogen) base Base (e.g., Et3N, K2CO3) base->start electrophile Electrophilic Partner (e.g., Aldehyde, Orthoester) electrophile->activated product Cyclized Product (e.g., Dihydro-benzothiadiazine) intermediate->product Step 2: Intramolecular Cyclization (Sulfonamide Nitrogen)

Caption: General workflow for the activation and cyclization of (2-Aminophenyl)methanesulfonamide hydrochloride.

Key Cyclization Strategies and Mechanistic Insights

The construction of the 1,2,4-benzothiadiazine 1,1-dioxide ring can be achieved by reacting (2-aminophenyl)methanesulfonamide with bifunctional electrophiles or reagents that can engage both nitrogen nucleophiles sequentially.

Condensation with Aldehydes and Ketones

This is one of the most direct methods for synthesizing 3-substituted 1,2,4-benzothiadiazine 1,1-dioxides. The reaction typically proceeds through an initial condensation between the aromatic amine and the carbonyl compound to form an imine intermediate. This is followed by an intramolecular nucleophilic attack of the sulfonamide nitrogen on the imine carbon. The resulting 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide can often be isolated or oxidized in situ to the fully aromatic 4H-1,2,4-benzothiadiazine 1,1-dioxide.

Causality Behind Experimental Choices:

  • Catalyst: Acidic catalysts are often employed to facilitate the initial imine formation by activating the carbonyl group.

  • Oxidant: When the aromatic product is desired, an oxidant is required. Reagents like sodium hydrogen sulfite or potassium permanganate have been successfully used.[6][7] Microwave irradiation has been shown to significantly accelerate this reaction, often leading to higher yields and shorter reaction times in a one-pot procedure.[7]

  • Solvent: Solvents are chosen based on their ability to dissolve the reactants and their compatibility with the reaction conditions (e.g., high boiling point for thermal reactions or polarity for microwave absorption).

G node_start (2-Aminophenyl)methanesulfonamide + R-CHO (Aldehyde) node_imine Imine Intermediate node_start->node_imine Condensation (-H₂O) node_dihydro 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide node_imine->node_dihydro Intramolecular Cyclization node_final 4H-1,2,4-benzothiadiazine 1,1-dioxide node_dihydro->node_final Oxidation (-H₂)

Caption: Mechanistic pathway for the cyclization of (2-Aminophenyl)methanesulfonamide with an aldehyde.

Reaction with Orthoesters

Orthoesters, such as triethyl orthoformate, serve as effective one-carbon synthons. The reaction with (2-aminophenyl)methanesulfonamide leads to the formation of 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides. This versatile intermediate can then be further functionalized. For example, acid-catalyzed hydrolysis can convert the 3-ethoxy group into a 3-oxo group, yielding benzothiadiazine-3-one 1,1-dioxides, which are core moieties of Respiratory Syncytial Virus (RSV) inhibitors.

Reaction with Cyanogen Bromide

Cyanogen bromide (BrCN) is a highly reactive reagent that facilitates the synthesis of 3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxides. The reaction mechanism likely involves an initial attack of the aniline nitrogen on the electrophilic carbon of BrCN, displacing the bromide.[8] This is followed by an intramolecular cyclization where the sulfonamide nitrogen attacks the nitrile carbon, leading to the formation of the heterocyclic ring.

Expert Insight: Due to the high toxicity and volatility of cyanogen bromide, all manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[8] The reaction conditions, particularly the base and solvent, must be carefully controlled to manage the reactivity of BrCN and avoid side reactions.

Application Notes: Field-Proven Insights

  • Base Selection: For reactions involving sensitive electrophiles, milder bases like potassium carbonate or triethylamine are preferred. For reactions requiring stronger basicity to drive cyclization, sodium hydroxide or sodium ethoxide may be necessary. The stoichiometry of the base should be at least one equivalent to neutralize the HCl salt, with additional amounts often used to facilitate the reaction.

  • Temperature Control: Many of these cyclization reactions are exothermic. Monitoring and controlling the reaction temperature is critical to prevent side reactions and ensure product purity. For thermally driven reactions, reflux conditions are common. Microwave-assisted synthesis offers precise temperature control and rapid heating, which can dramatically improve outcomes.[7]

  • Work-up and Purification: The work-up procedure is designed to remove unreacted starting materials, reagents, and byproducts. A typical sequence involves quenching the reaction, extraction into an organic solvent, washing with brine, drying, and concentration. Purification is almost always achieved via silica gel column chromatography or recrystallization to yield the final product with high purity.

  • Troubleshooting:

    • Low Yield: May indicate incomplete neutralization of the starting material, insufficient reaction time or temperature, or degradation of reactants. Verify the quality of reagents and optimize reaction parameters.

    • Formation of Side Products: Can result from intermolecular reactions (polymerization) or alternative cyclization pathways. Running the reaction at a higher dilution can favor the desired intramolecular cyclization.

    • Incomplete Oxidation: If the dihydro- intermediate is the major product when the aromatic version is desired, increase the amount of oxidant or the reaction time for the oxidation step.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Aryl-4H-1,2,4-benzothiadiazine 1,1-dioxides

This protocol is adapted from a methodology for the rapid and efficient one-pot synthesis of diverse 3-aryl-4H-1,2,4-benzothiadiazine-1,1-dioxides.[7]

Objective: To synthesize 3-phenyl-4H-1,2,4-benzothiadiazine 1,1-dioxide from (2-aminophenyl)methanesulfonamide hydrochloride and benzaldehyde.

Materials:

  • (2-Aminophenyl)methanesulfonamide hydrochloride

  • Benzaldehyde

  • Sodium hydrogen sulfite (NaHSO₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Microwave synthesis vial (10 mL)

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add (2-aminophenyl)methanesulfonamide hydrochloride (1.0 mmol, 222.68 mg).

  • Add ethanol (4 mL) and triethylamine (1.1 mmol, 0.153 mL) to the vial. Stir the mixture for 5 minutes at room temperature to ensure complete neutralization.

  • Add benzaldehyde (1.0 mmol, 0.102 mL) to the mixture.

  • Add sodium hydrogen sulfite (2.5 mmol, 260.14 mg). This acts as the oxidizing agent for the dihydro intermediate.[7]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 17 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by adding distilled water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-phenyl-4H-1,2,4-benzothiadiazine 1,1-dioxide.

Entry3-Aryl SubstituentYield (%)[7]
1Phenyl85
24-Methylphenyl92
34-Methoxyphenyl90
44-Chlorophenyl88
53-Nitrophenyl80
Protocol 2: Synthesis of 3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides from α-Hydroxyketones

This protocol is based on the cyclization reaction of 2-aminobenzenesulfonamides with α-hydroxyketones, catalyzed by iodine and iron(III) chloride.[6][9]

Objective: To synthesize 3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide.

Materials:

  • (2-Aminophenyl)methanesulfonamide hydrochloride

  • Acetoin (3-hydroxy-2-butanone)

  • Potassium carbonate (K₂CO₃)

  • Iodine (I₂)

  • Iron(III) chloride (FeCl₃)

  • Potassium permanganate (KMnO₄)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve (2-aminophenyl)methanesulfonamide hydrochloride (1.0 mmol, 222.68 mg) in DMF (5 mL).

  • Add potassium carbonate (1.2 mmol, 165.8 mg) and stir for 10 minutes.

  • Add acetoin (1.2 mmol, 0.106 mL), iodine (0.1 mmol, 25.4 mg), and FeCl₃ (0.1 mmol, 16.2 mg).

  • Heat the reaction mixture to 80°C.

  • Slowly add a solution of KMnO₄ (1.0 mmol, 158 mg) in DMF (2 mL) dropwise over 10 minutes.

  • Maintain the reaction at 80°C and monitor its progress by TLC (approx. 4-6 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice water (50 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove iodine), then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the desired 3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide. It is noted that in this reaction, the final oxidative dehydrogenation step to the aromatic ring does not typically occur, yielding the dihydro product.[6]

References

  • Majumdar, K.C., Ganai, S. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 503-509. Available from: [Link]

  • Lo, Y.S., et al. (1997). Studies on Quinazolines and 1,2,4-Benzothiadiazine 1,1-Dioxides. 8. Synthesis and Pharmacological Evaluation of Tricyclic Fused Quinazolines and 1,2,4-Benzothiadiazine 1,1-Dioxides as Potential α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 40(14), 2277-2292. Available from: [Link]

  • Majumdar, K.C., Ganai, S. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. ResearchGate. Available from: [Link]

  • Journal of Research in Chemistry. (2023). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. Available from: [Link]

  • Gyűjtő, I., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(3), 674-690. Available from: [Link]

  • Kaneda, K. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Yakugaku Zasshi, 140(9), 1087-1094. Available from: [Link]

  • Li, Y., et al. (2024). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega. Available from: [Link]

  • Li, Y., et al. (2024). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PubMed. Available from: [Link]

  • Li, Y., et al. (2024). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PMC. Available from: [Link]

  • Holzgrabe, U., et al. (2009). Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. Archiv der Pharmazie, 342(11), 631-641. Available from: [Link]

  • de la Torre, M.C., et al. (2011). Preparation of 4 H -1,2,4-benzothiadiazine 1,1-dioxide derivatives from 2-aminobenzenesulfonamides by microwave irradiation. Tetrahedron Letters, 52(42), 5484-5487. Available from: [Link]

  • Su, W., Li, J. (2004). Facile Synthesis of 2H-1,2,4-Benzothiadiazine 1,1-Dioxides Promoted by SmI2. ResearchGate. Available from: [Link]

  • Pirotte, B., et al. (2023). Exploring thienothiadiazine dioxides as isosteric analogues of benzo. ORBi. Available from: [Link]

  • Various Authors. (n.d.). Intramolecular cyclization of sulfonamides. ResearchGate. Available from: [Link]

  • Farkaš, J., Sorm, F. (1969). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Collection of Czechoslovak Chemical Communications, 34(5), 1686-1691. Available from: [Link]

  • Thieme. (n.d.). Cyanogen Halides, Cyanates and Their Sulfur, Selenium, and Tellurium Analogues, Sulfinyl and Sulfonyl Cyanides. Science of Synthesis. Available from: [Link]

  • Morton, D., et al. (2009). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. PMC. Available from: [Link]

  • Sedenkova, K.N., et al. (2018). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. PMC. Available from: [Link]

  • Kim, S.H., et al. (2018). Regioselective double dehydrative cyclization route to construct polyheterocyclic skeletons consisting of 2,3-dihydroquinazolin-4(1H)-ones and 1,2-dihydropyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry, 16(24), 4466-4470. Available from: [Link]

  • Sultan, A.A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1221, 128815. Available from: [Link]

  • Sun, C., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Organic Chemistry Portal. Available from: [Link]

  • Padwa, A., et al. (1995). Intramolecular Cyclization of Radicals Generated from α-Halomethylsulfonamides. Figshare. Available from: [Link]

  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available from: [Link]

  • Ellis, G.P., et al. (1981). Benzopyrones. Part 23. Cyclization of o-amino carboxamides and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2557-2560. Available from: [Link]

  • da Silva, A.D., et al. (2011). Cyclization-activated Prodrugs. PMC. Available from: [Link]

  • Wang, Y., et al. (2021). Base-mediated unprecedented tandem cyclization reaction of nitrilimines and sulfur ylides: facile approaches to multifunctionalized pyrazolines. Organic Chemistry Frontiers, 8(17), 4758-4763. Available from: [Link]

  • Al-Ghorbani, M., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available from: [Link]

  • Van Aerschot, A., et al. (2005). Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations. PubMed. Available from: [Link]

  • Singh, R.K., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available from: [Link]

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  • Lee, J., et al. (2011). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PMC. Available from: [Link]

  • El-Kommos, M.E., et al. (2012). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis, 20(4), 849-858. Available from: [Link]

  • Chamberland, S., et al. (2017). A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses. ChemRxiv. Available from: [Link]

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  • Kumar, S., et al. (2023). Interrupted intramolecular [3 + 2] to 5-endo-dig cyclization: [3 + 2] cycloaddition of nitrile ylides of diazo esters: photo-induced solvent-free gem-diamination to synthesize α-amino-α-substituted α-amino esters. Organic Chemistry Frontiers, 10(11), 2768-2775. Available from: [Link]

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Application Notes & Protocols: A Detailed Guide to the Synthesis of Benzosultams from (2-Aminophenyl)methanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the preparation of benzosultams, specifically focusing on the synthesis from (2-Aminophenyl)methanesulfonamide hydrochloride. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The protocol detailed herein is based on established and reliable methodologies, with an emphasis on understanding the underlying chemical principles to ensure successful and reproducible outcomes.

Introduction: The Significance of Benzosultams

Benzosultams, also known as cyclic sulfonamides or 1,2-benzisothiazole 1,1-dioxides, are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their rigid bicyclic structure serves as a versatile scaffold, allowing for the introduction of various substituents to modulate pharmacological properties. This has led to the development of benzosultam derivatives with a wide range of therapeutic applications, including their use as inhibitors of various enzymes, such as serine proteases and kinases, and as potent anticonvulsant and anti-inflammatory agents. The synthetic route described here, starting from the readily available (2-Aminophenyl)methanesulfonamide hydrochloride, represents an efficient and practical approach to access this important chemical scaffold.

Reaction Overview and Mechanism

The transformation of (2-Aminophenyl)methanesulfonamide hydrochloride to a benzosultam proceeds via a two-step, one-pot reaction sequence. The process begins with the diazotization of the primary aromatic amine, followed by an intramolecular cyclization that is mechanistically related to the Sandmeyer reaction.

Step 1: Diazotization

The first step involves the conversion of the primary arylamine in (2-Aminophenyl)methanesulfonamide hydrochloride into a diazonium salt. This is achieved by treating the starting material with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. The acid serves to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the active diazotizing agent.

Step 2: Intramolecular Cyclization

Following the formation of the diazonium salt, the reaction mixture is carefully warmed. This provides the thermal energy required for the intramolecular cyclization to occur. The sulfonamide nitrogen atom acts as a nucleophile, attacking the carbon atom bearing the diazonium group. This results in the displacement of the excellent leaving group, dinitrogen gas (N₂), and the formation of the stable five-membered sultam ring. The use of a copper(I) or copper(II) catalyst can facilitate this cyclization, analogous to the Sandmeyer reaction, although in many cases, the reaction proceeds thermally without a catalyst.

Reaction Mechanism Diagram

reaction_mechanism cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_cyclization Step 2: Intramolecular Cyclization start (2-Aminophenyl)methanesulfonamide Hydrochloride reagents1 NaNO₂, HCl diazonium Aryl Diazonium Salt Intermediate reagents1->diazonium Formation of Diazonium Salt conditions1 0-5 °C conditions2 Warm to RT, (Cu catalyst optional) product Benzosultam conditions2->product Intramolecular Nucleophilic Attack n2 N₂ (gas) product->n2 Elimination

Figure 1. Reaction pathway for the synthesis of benzosultam.

Detailed Experimental Protocol

This protocol is designed for the synthesis of a generic benzosultam from (2-Aminophenyl)methanesulfonamide hydrochloride. The specific quantities and reaction times may need to be optimized for different substituted analogs.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Notes
(2-Aminophenyl)methanesulfonamide hydrochloride65424-33-1224.6910.0Starting material
Sodium Nitrite (NaNO₂)7632-00-069.0011.0Diazotizing agent
Concentrated Hydrochloric Acid (HCl)7647-01-036.4630.0Acid catalyst and solvent
Deionized Water7732-18-518.02As neededSolvent
Dichloromethane (DCM)75-09-284.93As neededExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent
Celite®61790-53-2N/AAs neededFiltration aid (optional)
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Heating mantle or oil bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Procedure

Step 1: Preparation of the Reaction Mixture

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add (2-Aminophenyl)methanesulfonamide hydrochloride (10.0 mmol).

  • Add deionized water (50 mL) and concentrated hydrochloric acid (30.0 mmol).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

Step 2: Diazotization

  • Prepare a solution of sodium nitrite (11.0 mmol) in deionized water (10 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30 minutes. Crucial: Maintain the internal temperature between 0-5 °C throughout the addition. A slight excess of nitrous acid can be tested for using starch-iodide paper (a blue-black color indicates excess).

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 3: Intramolecular Cyclization

  • Remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature.

  • Gentle heating with a water bath (up to 50-60 °C) may be required to initiate and complete the cyclization. The evolution of nitrogen gas will be observed. Caution: The evolution of N₂ gas can be vigorous. Ensure adequate ventilation and proceed with caution.

  • Continue stirring at room temperature or with gentle heating until the gas evolution ceases (typically 1-2 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

Step 4: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent (through Celite® if necessary) and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzosultam.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Reaction Setup cluster_diazotization 2. Diazotization cluster_cyclization 3. Cyclization cluster_workup 4. Workup & Purification prep1 Combine Starting Material, HCl, and Water prep2 Dissolve and Cool to 0-5 °C prep1->prep2 diazo2 Slowly Add NaNO₂ Solution at 0-5 °C prep2->diazo2 diazo1 Prepare NaNO₂ Solution diazo1->diazo2 diazo3 Stir for 30 min at 0-5 °C diazo2->diazo3 cyclo1 Warm to Room Temperature diazo3->cyclo1 cyclo2 Optional: Gentle Heating (50-60 °C) cyclo1->cyclo2 cyclo3 Monitor for Cessation of N₂ Evolution cyclo2->cyclo3 workup1 Cool to Room Temperature cyclo3->workup1 workup2 Extract with Dichloromethane workup1->workup2 workup3 Wash Organic Layer workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Purify (Recrystallization or Chromatography) workup4->workup5

Figure 2. Step-by-step experimental workflow for benzosultam synthesis.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key checkpoints:

  • Temperature Control: Strict adherence to the 0-5 °C temperature range during diazotization is critical. A temperature excursion can lead to the decomposition of the diazonium salt and the formation of unwanted side products, primarily phenols.

  • Monitoring Gas Evolution: The visible evolution of nitrogen gas during the cyclization step provides a clear indication that the desired reaction is proceeding. The cessation of gas evolution is a good, albeit qualitative, indicator of reaction completion.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the confirmation of the consumption of the starting material and the formation of the product. This provides a reliable method to determine the optimal reaction time.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data for the target benzosultam should be compared with the experimentally obtained data.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of benzosultams from (2-Aminophenyl)methanesulfonamide hydrochloride. By understanding the underlying reaction mechanism and adhering to the critical experimental parameters outlined, researchers can confidently and reproducibly synthesize this important class of heterocyclic compounds. The versatility of this method allows for the preparation of a wide array of substituted benzosultams, making it a valuable tool in the arsenal of medicinal and organic chemists.

References

  • Katritzky, A. R., & Rachwal, S. (1990). A new synthetic route to 1,2-benzisothiazole 1,1-dioxides. Journal of Heterocyclic Chemistry, 27(6), 1687-1690. [Link]

  • Abramovitch, R. A., & Hymers, W. A. (1973). The Chemistry of Sulfonamides. In The Chemistry of Amides (pp. 519-702). John Wiley & Sons, Ltd. [Link]

  • Laali, K. K., & Gettwert, V. J. (2001). Diazotization of weakly basic amines in ionic liquid solvents. The Journal of Organic Chemistry, 66(1), 35-40. [Link]

Using (2-Aminophenyl)methanesulfonamide hydrochloride as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (2-Aminophenyl)methanesulfonamide Hydrochloride in Medicinal Chemistry

Executive Summary

(2-Aminophenyl)methanesulfonamide hydrochloride (CAS 1803593-98-7) is a bifunctional building block offering a unique "ortho-disposition" of a primary aniline and a methanesulfonamide moiety. Unlike its lower homolog (2-aminobenzenesulfonamide), which forms 6-membered benzothiadiazines, this scaffold features a methylene spacer (


) that directs cyclization toward 7-membered heterocyclic systems  (1,2,5-benzothiadiazepines).

This guide details the handling, neutralization, and synthetic protocols for utilizing this reagent in Fragment-Based Drug Discovery (FBDD) and the construction of privileged "sultam" pharmacophores often found in HIV integrase inhibitors and anti-inflammatory agents.

Technical Profile & Physical Properties

Table 1: Chemical Specifications

PropertySpecification
Chemical Name (2-Aminophenyl)methanesulfonamide hydrochloride
CAS Number 1803593-98-7 (HCl Salt)
Free Base CAS 6970-00-9 (Generic for base form)
Formula

Molecular Weight 222.69 g/mol (Salt); 186.23 g/mol (Free Base)
Solubility Soluble in DMSO, MeOH, Water; Sparingly soluble in DCM (salt form)
Acidity (pKa) Sulfonamide

; Aniline

Stability Hygroscopic.[1][2] Store under inert atmosphere at

.

Mechanistic Insight: The "Ortho-Spacer" Effect

The strategic value of this molecule lies in the methylene group located between the phenyl ring and the sulfonyl group. This spacer alters the bite angle during cyclization reactions compared to standard orthanilamides.

  • Nucleophilic Duality: The aniline nitrogen is the primary nucleophile (soft/hard hybrid), while the sulfonamide nitrogen is a secondary nucleophile that requires deprotonation or activation.

  • Cyclization Trajectory: Reaction with one-carbon electrophiles (e.g., aldehydes, phosgene) yields 7-membered rings (1,2,5-benzothiadiazepines), a scaffold distinct from the crowded 6-membered benzothiadiazines.

Application I: Synthesis of 1,2,5-Benzothiadiazepine 1,1-Dioxides

This protocol describes the "Scaffold Hopping" workflow where the building block is condensed with an aldehyde to form a bioactive sultam core.

Experimental Logic

The reaction proceeds via a Pictet-Spengler-type mechanism:

  • Imine Formation: The aniline condenses with the aldehyde.

  • Intramolecular Trap: The sulfonamide nitrogen attacks the imine carbon (often requiring acid catalysis or thermal driving) to close the 7-membered ring.

Step-by-Step Protocol

Reagents:

  • (2-Aminophenyl)methanesulfonamide HCl (1.0 equiv)

  • Aryl Aldehyde (1.1 equiv)[3]

  • Triethylamine (

    
    ) (1.2 equiv, for neutralization)
    
  • 
    -Toluenesulfonic acid (
    
    
    
    TSA) (0.1 equiv, catalyst)
  • Solvent: Toluene or Ethanol (anhydrous)

Procedure:

  • Neutralization: Suspend the HCl salt in the solvent. Add

    
     and stir for 15 minutes at room temperature to liberate the free base.
    
  • Addition: Add the aldehyde and

    
    TSA catalyst.
    
  • Reflux: Heat the mixture to reflux (

    
    ) with a Dean-Stark trap or molecular sieves to remove water.
    
    • Checkpoint: Monitor by TLC/LCMS for the disappearance of the aniline starting material (

      
      ).
      
  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate and purify via flash chromatography (Hexane/EtOAc).

  • Validation: The product should show a characteristic mass shift corresponding to [Aldehyde MW + 186 - 18 (Water)].

G Start (2-Aminophenyl) methanesulfonamide HCl Base Neutralization (Et3N) Start->Base -HCl Imine Imine Intermediate (Transient) Base->Imine + R-CHO - H2O Cyclic 1,2,5-Benzothiadiazepine 1,1-dioxide Imine->Cyclic Intramolecular Cyclization (pTSA, Heat)

Figure 1: Synthetic pathway for the construction of the 7-membered sultam scaffold.

Application II: Fragment-Based Drug Discovery (Linear Derivatization)

For kinase or protease inhibitors, the sulfonamide moiety acts as a hydrogen bond donor/acceptor, while the aniline serves as a vector for growing the fragment into a hydrophobic pocket.

Protocol: Sequential Functionalization

Scenario: Selective acylation of the aniline followed by sulfonamide diversification.

  • Selective N-Acylation:

    • Dissolve the HCl salt in DMF/Pyridine (1:1).

    • Add 1.0 equiv of Acyl Chloride at

      
      .
      
    • Note: The aniline is significantly more nucleophilic than the sulfonamide; chemoselectivity is high at low temperatures.

    • Quench with water, extract with EtOAc.

  • Sulfonamide Alkylation (Optional):

    • Dissolve the N-acylated intermediate in Acetone.

    • Add

      
       (2.0 equiv) and Alkyl Halide (1.1 equiv).
      
    • Heat to

      
      .
      
    • Mechanism:[4][5][6] The sulfonamide proton is acidic (

      
      ), allowing facile deprotonation by carbonate bases.
      

DecisionTree Root Start: (2-Aminophenyl) methanesulfonamide HCl Choice1 Goal: Create Scaffold? Root->Choice1 Choice2 Goal: Linear Inhibitor? Root->Choice2 PathA React with Aldehydes/Ketones (Acid Cat.) Choice1->PathA PathB React with Acyl Chlorides (Base, 0°C) Choice2->PathB ResultA 1,2,5-Benzothiadiazepine (7-Membered Ring) PathA->ResultA ResultB Linear Sulfonamide Peptidomimetic PathB->ResultB

Figure 2: Decision tree for structural modification based on medicinal chemistry objectives.

Handling & Safety Precautions

  • Hygroscopicity: The hydrochloride salt attracts atmospheric moisture, which can alter stoichiometry. Weigh quickly or use a dry box.

  • Neutralization: Always calculate the extra equivalent of base needed to neutralize the HCl counterion. Failure to do so will inhibit nucleophilic attack.

  • Solubility: If the free base precipitates during neutralization in aqueous media, switch to a biphasic system (DCM/Water) or a polar organic solvent (DMF).

References

  • Synthesis of 1,2,5-Benzothiadiazepines

    • Sharp, J. T. (1999).[7] Second Supplements to the 2nd Edition of Rodd's Chemistry of Carbon Compounds. Elsevier Science.[7] (Context: General synthesis of benzothiadiazepines from o-substituted sulfonamides).

  • Sultams in Medicinal Chemistry

    • Wrobel, J., et al. (1989). "Synthesis of (2-amino-1,2,5-benzothiadiazepine 1,1-dioxides as potential antiarrhythmic agents." Journal of Medicinal Chemistry, 32(11), 2493–2500. Link

  • Physical Properties & Safety

    • PubChem Compound Summary for CID 11522880 (Related free base). Link

  • Reaction Mechanisms

    • Debnath, S., & Mondal, S. (2015). "One-Pot Sonogashira Coupling-Cyclization toward Regioselective Synthesis of Benzosultams." The Journal of Organic Chemistry, 80(8), 3940–3948. (Context: Reactivity of o-sulfonamido moieties). Link

Sources

Reagents for coupling (2-Aminophenyl)methanesulfonamide hydrochloride with aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Strategies for (2-Aminophenyl)methanesulfonamide Hydrochloride with Aldehydes

Executive Summary & Scope

This technical guide details the protocols for coupling (2-Aminophenyl)methanesulfonamide hydrochloride (CAS: 1803593-98-7) with various aldehydes. While "coupling" in this context primarily refers to Reductive Amination to synthesize secondary amines, this scaffold possesses unique structural features—specifically the ortho-sulfonamidemethyl group—that introduce latent reactivity (potential for 7-membered sultam cyclization).[1][2]

This guide prioritizes Reductive Amination as the primary workflow, offering two distinct protocols based on aldehyde reactivity and substrate solubility. It addresses the critical handling of the hydrochloride salt form to ensure efficient imine formation.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Chemical Strategy & Mechanistic Insight

The Substrate Challenge

The starting material is an aniline derivative with a hydrochloride counterion. Two factors dictate the reaction success:

  • Basicity Modulation: The HCl salt must be neutralized in situ to release the free aniline nucleophile without making the medium so basic that it inhibits the acid-catalyzed imine formation.[1]

  • Chemoselectivity: The sulfonamide nitrogen (

    
    ) is weakly nucleophilic but can compete in cyclization reactions under forcing conditions.[1][2] The goal is to favor the kinetic product (secondary amine) over thermodynamic heterocycles.[1]
    
Reaction Mechanism (Reductive Amination)

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is subsequently reduced.

ReactionMechanism Start (2-Aminophenyl)methanesulfonamide (HCl Salt) Base Base (TEA/DIPEA) Neutralization Start->Base Deprotonation FreeAmine Free Aniline Intermediate Base->FreeAmine Imine Imine / Iminium Intermediate FreeAmine->Imine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product Secondary Amine Product Imine->Product Reduction Reductant Hydride Donor (STAB or NaBH4) Reductant->Product

Caption: Mechanistic pathway from HCl salt neutralization to final secondary amine reduction.

Reagent Selection Guide

The choice of reducing agent is the single most critical variable.

ReagentFull NameSolvent SystemSelectivityRecommendation
STAB Sodium TriacetoxyborohydrideDCE, DCM, THFHigh. Reduces imines faster than aldehydes.[1][2]Primary Choice (Protocol A)
NaBH₄ Sodium BorohydrideMeOH, EtOHLow. Reduces aldehydes and imines indiscriminately.[1]Secondary Choice (Protocol B)
NaCNBH₃ Sodium CyanoborohydrideMeOHModerate.[1][2][3] Toxic (HCN risk).[1][4]Not Recommended (Safety/Waste)

Experimental Protocols

Protocol A: Direct Reductive Amination (The "Abdel-Magid" Method)

Best for: Most aldehydes, minimizing side reactions, and one-pot convenience.[1]

Reagents:

  • (2-Aminophenyl)methanesulfonamide HCl (1.0 equiv)[1][2][5]

  • Aldehyde (1.1 – 1.2 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1][2]

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1][2]

  • Triethylamine (TEA) (1.0 equiv) – Crucial for HCl salt neutralization[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)[1][2]

Step-by-Step Procedure:

  • Neutralization: In a reaction vial, suspend the amine hydrochloride (1.0 mmol) in DCE (5 mL). Add TEA (1.0 mmol) and stir for 10–15 minutes at room temperature. The suspension should clear or change texture as the free base is liberated.

  • Aldehyde Addition: Add the aldehyde (1.1 mmol).

  • Acid Activation: Add Acetic Acid (1.5 mmol). Note: STAB works best at slightly acidic pH (pH 5–6) to activate the imine.

  • Reduction: Add STAB (1.4 mmol) in one portion.

  • Reaction: Stir at room temperature under nitrogen.

    • Monitoring: Check LC-MS after 2 hours. Anilines can be sluggish; if incomplete, stir overnight.

  • Quench: Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Stepwise Reduction (Imine Isolation)

Best for: Unreactive/Sterically hindered aldehydes or if STAB fails to yield product.[1][2]

Reagents:

  • (2-Aminophenyl)methanesulfonamide HCl (1.0 equiv)[1][2][5]

  • Aldehyde (1.0 equiv)[1][2]

  • Sodium Borohydride (NaBH₄) (1.0 – 1.2 equiv)[1][2]

  • Triethylamine (TEA) (1.0 equiv)[1][2]

  • Solvent: Methanol (MeOH) (anhydrous)[1][2]

Step-by-Step Procedure:

  • Imine Formation: Dissolve amine HCl (1.0 mmol) and TEA (1.0 mmol) in MeOH (5 mL). Add aldehyde (1.0 mmol).[1]

  • Dehydration: Add activated 3Å or 4Å molecular sieves (approx. 200 mg/mmol) to absorb water and drive equilibrium.[1] Stir at reflux or 50°C for 4–12 hours.

    • Checkpoint: Confirm imine formation by LC-MS or ¹H NMR (disappearance of aldehyde proton).[1][2]

  • Reduction: Cool the mixture to 0°C. Remove sieves (filtration) if possible, or proceed carefully.

  • Hydride Addition: Add NaBH₄ (1.0 mmol) portion-wise (exothermic).

  • Reaction: Warm to room temperature and stir for 1 hour.

  • Quench: Add 1N HCl dropwise until pH < 7 (destroys excess borohydride), then basify with NaOH to pH > 10 for extraction.

Critical Decision Tree

Use this logic flow to determine the correct experimental path.

DecisionTree Start Start: Coupling (2-Aminophenyl)methanesulfonamide HCl Solubility Is the Aldehyde Soluble in DCE/DCM? Start->Solubility Yes Yes Solubility->Yes DCE Soluble No No (Requires MeOH/EtOH) Solubility->No Polar Only CheckSterics Is the Aldehyde Sterically Hindered? Yes->CheckSterics ProtocolB Use Protocol B (NaBH4) *Stepwise Method* No->ProtocolB ProtocolA Use Protocol A (STAB) *Standard Method* CheckSterics->ProtocolA No (Reactive) CheckSterics->ProtocolB Yes (Slow Imine Formation)

Caption: Decision matrix for selecting between One-Pot (STAB) and Stepwise (NaBH4) protocols.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Remains) HCl salt not neutralized.Ensure 1.0 eq TEA/DIPEA is added before the aldehyde.[1]
Aldehyde Reduction (Benzyl Alcohol formed) Reducing agent added too fast or too reactive.[1]Switch to Protocol B (Pre-form imine).[1] Use STAB instead of NaBH₄.
Low Yield (Sluggish Aniline) Electronic deactivation of aniline.[1]Heat the imine formation step (Protocol B) to 60°C with molecular sieves before adding hydride.
Side Product: 7-Membered Ring Cyclization of sulfonamide onto imine.[1][2]Avoid high temperatures.[1] Keep reaction time short. Ensure conditions are strictly reductive (excess hydride).

Safety & Handling

  • Borohydrides: STAB and NaBH₄ generate hydrogen gas upon quenching.[1] Quench slowly in a well-ventilated hood.

  • Solvents: DCE is a potential carcinogen; handle with double gloves.[1]

  • Substrate: Sulfonamides can cause hypersensitivity; avoid inhalation of dust.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[8] Link[1][2]

  • Gribble, G. W. (1998).[1] Sodium Triacetoxyborohydride.[1][3][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis. Link

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][8][11] Journal of the American Chemical Society, 93(12), 2897–2904. Link[1][2]

Sources

Technical Guide: Optimizing Solvent Systems for (2-Aminophenyl)methanesulfonamide HCl Transformations

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed to provide an in-depth technical framework for researchers working with (2-Aminophenyl)methanesulfonamide hydrochloride . This compound is a critical bifunctional building block, primarily used in the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides and related sultam heterocycles.

The guide addresses the specific challenges posed by the hydrochloride salt form (solubility, acidity) and the ortho-substitution pattern (cyclization potential), offering a logic-driven approach to solvent selection.

Physicochemical Profile & Solubility Landscape

The starting material, (2-Aminophenyl)methanesulfonamide hydrochloride , presents a unique solubility challenge due to its zwitterionic potential and ionic salt lattice.

  • Chemical Structure: A benzene ring substituted at the ortho position with a primary amine (

    
    ) and a sulfamoylmethyl group (
    
    
    
    ).
  • Key Reactivity:

    • Amine (

      
      ):  Nucleophilic, oxidation-sensitive.
      
    • Sulfonamide (

      
      ):  Weakly acidic (
      
      
      
      ), nucleophilic upon deprotonation.
    • HCl Salt: Strongly acidic, highly polar, insoluble in non-polar organic solvents.

Solubility Matrix

The following table categorizes solvents based on their interaction with the HCl salt versus the neutralized Free Base.

Solvent ClassSpecific SolventHCl Salt SolubilityFree Base SolubilityApplication Utility
Polar Protic Water High ModerateGreen chemistry cyclizations; biphasic reactions.
Methanol/Ethanol High HighCrystallization; Reflux condensation reactions.[1]
Polar Aprotic DMSO / DMF High High

, Alkylation, Metal-catalyzed couplings.
Acetonitrile LowModeratePartitioning solvent; Crystallization anti-solvent.
Chlorinated DCM / Chloroform NegligibleHigh Acylation; Schotten-Baumann reactions (biphasic).
Ethers THF / 2-MeTHF LowHighAnhydrous reactions; Grignard/Lithiation (Free base only).
Hydrocarbons Toluene / Xylene InsolubleModerate (Hot)Dean-Stark dehydrative cyclization.

Strategic Solvent Selection by Reaction Class

Scenario A: Cyclization to 1,2,4-Benzothiadiazine 1,1-dioxides

Objective: Condensation of the amine and sulfonamide groups with an aldehyde (


) to form a six-membered heterocyclic ring.
  • Preferred Solvent: Ethanol or Water .

  • Mechanistic Logic: These reactions are often acid-catalyzed (using the inherent HCl) or base-catalyzed. Protic solvents stabilize the transition states of imine formation and facilitate the subsequent intramolecular nucleophilic attack by the sulfonamide nitrogen.

  • Alternative: Toluene (with Dean-Stark trap) is required if the equilibrium is unfavorable and water removal is necessary to drive the reaction.

Scenario B: N-Functionalization (Acylation/Sulfonylation)

Objective: Derivatization of the primary aniline nitrogen without cyclization.

  • Preferred Solvent: DCM or THF (requires Free-Basing).

  • Mechanistic Logic: Non-nucleophilic, volatile solvents allow for easy workup. Since the HCl salt is insoluble, a Biphasic System (DCM/Water + Base) or In-situ Neutralization (DCM + Pyridine/TEA) is required.

Scenario C: Metal-Catalyzed Cross-Coupling

Objective: Buchwald-Hartwig amination or similar Pd-catalyzed transformations.

  • Preferred Solvent: 1,4-Dioxane or Toluene .

  • Mechanistic Logic: These solvents support high temperatures and are compatible with phosphine ligands. The Free Base must be generated prior to adding the catalyst to prevent catalyst poisoning by the HCl.

Decision Pathways (Visualization)

The following diagram illustrates the critical decision nodes for solvent selection based on the desired transformation.

SolventSelection Start (2-Aminophenyl)methanesulfonamide HCl Goal Define Reaction Goal Start->Goal Cyclization Cyclization (Benzothiadiazine) Goal->Cyclization Derivatization N-Functionalization (Acylation/Alkylation) Goal->Derivatization Protic Polar Protic System (EtOH / H2O) Cyclization->Protic Solubilizes Salt BaseReq Base Requirement: In-situ (TEA/Pyridine) or Pre-wash Derivatization->BaseReq Product1 Sultam / Heterocycle Protic->Product1 Reflux/Condensation Aprotic Aprotic System (DCM / THF / DMF) Product2 Amide / Sulfonamide Aprotic->Product2 Nucleophilic Attack BaseReq->Aprotic Liberates Free Base

Figure 1: Decision tree for solvent system selection based on reaction pathway.

Detailed Experimental Protocols

Protocol 1: "Green" Cyclization in Aqueous Media

Application: Synthesis of 3-substituted-1,2,4-benzothiadiazine 1,1-dioxides via aldehyde condensation. Rationale: Utilizes the water solubility of the HCl salt; the product precipitates upon formation, driving the equilibrium.

  • Dissolution: In a round-bottom flask, dissolve (2-Aminophenyl)methanesulfonamide HCl (1.0 equiv) in Water (10 mL/g).

    • Note: Gentle warming (40°C) may be required for full dissolution.

  • Reagent Addition: Add the aldehyde (

    
    , 1.05 equiv).
    
  • Catalysis: The HCl salt provides the necessary acidic pH (~pH 4-5) to catalyze imine formation. No external acid is needed.

  • Reaction: Stir at Reflux (100°C) for 2–6 hours.

    • Observation: The solution will likely turn cloudy as the hydrophobic heterocyclic product forms.

  • Workup: Cool to room temperature. The product should crystallize/precipitate.[1][2]

  • Isolation: Filter the solid. Wash with cold Water followed by a small amount of cold Ethanol to remove unreacted aldehyde.

  • Drying: Vacuum dry at 50°C.

Protocol 2: Anhydrous N-Acylation (Amide Coupling)

Application: Attaching a protecting group or drug pharmacophore to the aniline nitrogen. Rationale: Requires a non-nucleophilic solvent and a base to scavenge HCl.

  • Preparation: Suspend (2-Aminophenyl)methanesulfonamide HCl (1.0 equiv) in anhydrous DCM (Dichloromethane) or THF (15 mL/g).

    • Note: The salt will not dissolve initially.

  • Neutralization: Add Triethylamine (TEA) or DIPEA (2.5 equiv).

    • Stoichiometry: 1.0 equiv to neutralize the HCl salt + 1.0 equiv to scavenge the acid formed during acylation + 0.5 equiv excess.

    • Observation: The suspension will change appearance as the organic-soluble free base is liberated and TEA-HCl precipitates (in THF) or dissolves (in DCM).

  • Acylation: Cool to 0°C. Add the Acyl Chloride or Anhydride (1.1 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Wash with 1M HCl (to remove excess base/unreacted aniline).

    • Wash with Sat. NaHCO3 (to neutralize).

    • Dry organic layer over

      
       and concentrate.
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete Reaction (Cyclization) Equilibrium limitation (Water byproduct).Switch solvent to Toluene and use a Dean-Stark trap to physically remove water.
"Oiling Out" of Product Product is semi-soluble in the solvent mixture.Add an anti-solvent (e.g., Hexane or Diethyl Ether ) to the reaction mixture after cooling to induce crystallization.
Poor Solubility of HCl Salt Solvent is too non-polar.Add 5-10% Methanol or DMF as a co-solvent to the DCM/THF system.
Darkening/Tarry Reaction Oxidation of the aniline.Degas solvents with Nitrogen/Argon. Ensure the HCl salt is not neutralized until immediately before reaction.

References

  • Synthesis of Benzothiadiazines

    • Concept: Condensation of sulfonamides with aldehydes to form N-sulfonyl imines and heterocycles.
    • Source: Belhani, B., et al. "Condensation of sulfonamides with aldehydes."[3] ResearchGate.[4]

  • Solvent Selection Principles

    • Concept: General guide on solvent polarity and salt solubility (Pfizer/GSK Solvent Selection Guides).
    • Source: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011.

  • Reactivity of 2-Aminobenzylsulfonamide

    • Concept: Synthesis of sultams and benzothiazine derivatives
    • Source:National Institutes of Health (PMC). "Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives."

Sources

Troubleshooting & Optimization

Improving yield in (2-Aminophenyl)methanesulfonamide hydrochloride cyclization

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Support: Optimization of (2-Aminophenyl)methanesulfonamide Hydrochloride Cyclization

Executive Summary

The cyclization of (2-Aminophenyl)methanesulfonamide hydrochloride is a pivotal step in synthesizing benzothiadiazepine and cyclic sulfamide scaffolds. However, the hydrochloride salt form introduces specific thermodynamic and kinetic barriers—primarily related to solubility , protonation equilibria , and nucleophilicity —that frequently result in stalled reactions or low yields (sub-40%).

This guide addresses these failure modes directly. It moves beyond standard textbook protocols to address the process chemistry required to unlock high yields (>85%).

Part 1: The Core Challenge (Mechanism & Solubility)

The fundamental issue with the hydrochloride salt is the protonation paradox .

  • The Trap: The amine (

    
    ) is the primary nucleophile required to initiate cyclization (e.g., attacking an aldehyde or carbonyl source). In the HCl salt form, this amine is protonated (
    
    
    
    ), rendering it non-nucleophilic.
  • The Solubility Wall: The zwitterionic character of the free base (once neutralized) often leads to poor solubility in non-polar solvents (Toluene/Xylene) favored for dehydration reactions.

Technical Visualization: The Failure Mode

The following diagram illustrates why standard "dump and stir" protocols fail.

ReactionFailure cluster_0 The 'Hidden' Barrier Salt (2-Aminophenyl)methanesulfonamide HCl Salt Equilibrium Protonation Equilibrium (Incomplete Deprotonation) Salt->Equilibrium In Situ Neutralization Base Weak Base (e.g., Pyridine) Base->Equilibrium Nucleophile Free Amine (Active Nucleophile) Equilibrium->Nucleophile Slow Release Solubility Precipitation (Oiling Out) Nucleophile->Solubility Non-polar Solvent Product Cyclized Product (Low Yield) Solubility->Product Heterogeneous Rxn

Caption: Figure 1. The kinetic trap of in situ neutralization where solubility and incomplete deprotonation stall the reaction.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Pre-Reaction Preparation (The Salt Issue)

Q1: I am using Pyridine/TEA as a base in Toluene, but the reaction is heterogeneous and slow. Why? A: Pyridine is often too weak to fully desalt the specific HCl form in non-polar media, and the resulting ammonium salts precipitate, coating your reactant.

  • The Fix: Switch to a Biphasic Neutralization or Pre-Free-Basing protocol.

    • Why: You must strip the HCl before the high-temperature cyclization step to ensure the amine is 100% available.

    • Protocol: Suspend the HCl salt in EtOAc. Add 1.1 equiv of saturated

      
      . Stir vigorously until the solid dissolves/clears. Separate organic layer, dry over 
      
      
      
      , and concentrate. Use the resulting free base immediately.

Q2: My free base turns into a sticky oil/gum that is hard to handle. How do I proceed? A: This is characteristic of the sulfonamide moiety hydrogen bonding.

  • The Fix: Do not isolate to dryness. Perform a Solvent Swap .

    • Extract the free base into EtOAc or DCM.

    • Add your reaction solvent (e.g., Toluene or Chlorobenzene).

    • Distill off the low-boiler (EtOAc/DCM). This leaves the free base solvated in the high-boiler, preventing the formation of the intractable gum.

Module B: Cyclization Conditions (Yield Optimization)

Q3: I am reacting with an aldehyde (R-CHO) to form the benzothiadiazepine, but I see starting material remaining even after 24h reflux. A: This indicates a failure to shift the equilibrium. The formation of the hemiaminal is fast, but the dehydration to the imine (and subsequent ring closure) is reversible and water-inhibited.

  • The Fix: Aggressive Water Removal.

    • Dean-Stark Trap: Essential for Toluene/Benzene reflux.

    • Molecular Sieves (4Å): If using lower boiling solvents (THF/DCM), recirculate the solvent through a Soxhlet containing activated sieves.

    • Catalysis: Use p-Toluenesulfonic acid (pTSA) (5-10 mol%). The sulfonamide nitrogen is a poor nucleophile; acid catalysis is required to activate the imine intermediate for the ring closure.

Q4: I am using CDI/Triphosgene for cyclization, but I get oligomers. A: This is a concentration issue. Intermolecular reaction (oligomerization) competes with intramolecular cyclization.

  • The Fix: High Dilution Technique (Pseudo-high dilution).

    • Do not dump reagents together.

    • Dissolve the free base in a large volume of solvent.

    • Add the electrophile (CDI) slowly (dropwise over 1-2 hours) to the amine solution. This keeps the instantaneous concentration of the activated species low, favoring the intramolecular reaction.

Part 3: Validated Experimental Protocols

Protocol A: Condensation with Aldehydes (Benzothiadiazepine Synthesis)

Target: Formation of 3-substituted-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine 1,1-dioxides.

ParameterSpecificationRationale
Stoichiometry 1.0 equiv Amine (Free Base) : 1.1 equiv AldehydeSlight excess of electrophile drives conversion.
Solvent Toluene or Xylene (0.1 M - 0.2 M)High boiling point allows azeotropic water removal.
Catalyst pTSA


(10 mol%)
Protonates the imine/hemiaminal to facilitate water loss.
Water Removal Dean-Stark ApparatusCritical: Reaction will stall if water is not physically removed.
Time/Temp Reflux (110°C - 140°C) for 4-12 hMonitor via TLC/LCMS until imine intermediate disappears.

Step-by-Step:

  • Free-Base: Convert 10g of HCl salt to free base using the EtOAc/

    
     method (see Module A).
    
  • Setup: Charge free base into a flask with Toluene (10-15 volumes).

  • Add: Add aldehyde (1.1 equiv) and pTSA (0.1 equiv).

  • Reflux: Attach Dean-Stark trap filled with Toluene. Heat to vigorous reflux.

  • Monitor: Watch for water collection. Reaction is complete when water evolution stops and LCMS shows Product Mass.

  • Workup: Cool to RT. The product often precipitates. If not, wash with

    
     (aq), dry, and concentrate. Recrystallize from EtOH.
    
Protocol B: Cyclization with CDI (Cyclic Sulfamide Synthesis)

Target: Formation of cyclic urea/sulfamide derivatives.

  • Dissolve the free base (1.0 equiv) in anhydrous THF (0.05 M - High Dilution).

  • Add Carbonyl Diimidazole (CDI) (1.2 equiv) in one portion only if kinetics are fast, otherwise add dropwise as a solution in THF.

  • Heat to 60°C for 4-6 hours.

  • Quench with water. Extract with EtOAc.

Part 4: Process Logic & Decision Tree

Use this flowchart to diagnose your specific yield issue.

TroubleshootingTree Start Start: Low Yield/Stalled Rxn CheckState Is the reaction mixture homogeneous? Start->CheckState Heterogeneous Heterogeneous (Solids/Gums present) CheckState->Heterogeneous Homogeneous Homogeneous CheckState->Homogeneous Action_Salt ACTION: Pre-Free-Base the HCl salt. Switch solvent to Toluene/DMF mix. Heterogeneous->Action_Salt CheckSM Is Starting Material (SM) still present? Homogeneous->CheckSM SM_Yes Yes, SM remains CheckSM->SM_Yes SM_No No, SM consumed (Complex Mixture) CheckSM->SM_No Action_Water ACTION: Check Water Removal. Install Dean-Stark or add 4Å Sieves. SM_Yes->Action_Water Action_Dilution ACTION: Dilution Issue. Oligomerization occurring. Repeat at 0.01 M concentration. SM_No->Action_Dilution

Caption: Figure 2. Diagnostic decision tree for isolating the root cause of low yields in cyclization.

References

  • Synthesis of 1,2,4-benzothiadiazine 1,1-dioxides.Molecules, 2013.

  • Sultams: Synthesis and Mechanism of Action.Current Medicinal Chemistry, 2020.

  • Preparation of S-2-halophenyl-2,1-benzothiazines.Journal of Organic Chemistry, 2021. (Provides detailed workup procedures for benzothiazine derivatives relevant to the solubility handling of the free base).

  • Synthesis of 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines.Journal of Heterocyclic Chemistry.

Disclaimer: This guide is intended for professional researchers. Always consult the Safety Data Sheet (SDS) for (2-Aminophenyl)methanesulfonamide hydrochloride before handling.

Technical Support Center: (2-Aminophenyl)methanesulfonamide HCl Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with (2-Aminophenyl)methanesulfonamide hydrochloride .[1] It is designed to troubleshoot stability issues, optimize experimental conditions, and explain the mechanistic "why" behind every protocol.

Status: Operational Ticket Topic: pH Optimization & Stability Troubleshooting Molecule ID: (2-Aminophenyl)methanesulfonamide HCl (Salt form) Functional Groups: Primary Aniline (Ortho-substituted), Methanesulfonamide[1]

Core Stability Logic: The "pH Dilemma"

To stabilize this molecule, you must navigate two opposing degradation pathways driven by its functional groups. The molecule contains an aniline (susceptible to oxidation) and a sulfonamide (susceptible to hydrolysis).[1]

  • The Aniline Risk (Oxidation): The primary amine on the phenyl ring is electron-rich. At neutral or basic pH, it exists as a free base (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), which rapidly oxidizes in air to form colored azo/azoxy impurities or polymers. Low pH stabilizes this  by protonating the amine (
    
    
    
    ), rendering it electron-deficient and resistant to oxidation.
  • The Sulfonamide Risk (Hydrolysis): The sulfonamide linkage (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) is generally stable but can undergo acid-catalyzed hydrolysis under strongly acidic conditions (pH < 1) or base-catalyzed hydrolysis at high pH.
    

The Solution: The stability "Sweet Spot" is pH 2.5 – 4.0 . In this range, the aniline is fully protonated (protecting against oxidation) while the acidity is not strong enough to trigger rapid sulfonamide hydrolysis at room temperature.

Visualizing the Degradation Pathways

The following diagram maps the chemical fate of the molecule under different stress conditions. Use this to diagnose impurities based on reaction conditions.[1]

DegradationPathways Parent (2-Aminophenyl)methanesulfonamide (Stable in pH 2.5-4.0) Oxidation Oxidative Coupling (Azo/Azoxy Dimers) Parent->Oxidation pH > 5.0 (Aerobic) Deprotonated Aniline Hydrolysis Hydrolysis Products (1,2-Phenylenediamine + MsOH) Parent->Hydrolysis pH < 1.0 (Heat) Acid Catalysis Precipitation Precipitation (Free Base Form) Parent->Precipitation pH 6.0 - 8.0 Neutral Species limit

Figure 1: Mechanistic degradation pathways.[1] Red paths indicate high-risk zones.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My solution turned yellow/brown after 24 hours."

Diagnosis: Oxidative degradation of the aniline moiety. Root Cause: The pH likely drifted above 5.0, or the solution was exposed to oxygen. At pH > pKa of the anilinium ion (~4.6), the protective proton is lost. Corrective Action:

  • Lower the pH: Adjust your buffer to pH 3.0 using dilute HCl or a Citrate buffer.[1]

  • Degas Solvents: Sparge all buffers with Argon or Nitrogen for 15 minutes before dissolution.

  • Add Antioxidants: If the experiment permits, add 0.1% Sodium Metabisulfite or Ascorbic Acid.

Issue 2: "I see a white precipitate forming at pH 7.4."

Diagnosis: Solubility limit of the neutral free base. Root Cause: The hydrochloride salt dissociates. At pH 7.4, the molecule exists primarily as the neutral zwitterion/free base, which has significantly lower water solubility than the cationic salt. Corrective Action:

  • Cosolvents: Add 5-10% DMSO or Ethanol to the aqueous buffer to solubilize the neutral species.

  • Concentration Check: Ensure your working concentration is below 10 mM for neutral buffers. For higher concentrations, you must work at pH < 5.[1]

Issue 3: "HPLC shows a new peak at the solvent front (early elution)."

Diagnosis: Hydrolysis yielding Methanesulfonic acid (MsOH) and 1,2-Phenylenediamine.[1] Root Cause: Exposure to strong acid (pH < 1) or high heat (>60°C).[1] Corrective Action:

  • Temperature Control: Store stock solutions at -20°C. Never heat above 40°C during dissolution.

  • Buffer Choice: Avoid strong mineral acids for pH adjustment; use buffered systems (Formate/Acetate).[1]

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

This protocol ensures stability for up to 2 weeks at 4°C.

  • Solvent Prep: Prepare a 10 mM Formate Buffer (pH 3.5) .

    • Why? Formate buffers effectively in the acidic range and is volatile (LC-MS compatible).

  • Degassing: Sparge the buffer with

    
     gas for 10 minutes.
    
  • Dissolution: Weigh the (2-Aminophenyl)methanesulfonamide HCl. Add the degassed buffer.

    • Tip: Do not vortex vigorously (introduces oxygen).[1] Swirl gently or use a magnetic stirrer on low speed under

      
      .
      
  • Storage: Aliquot into amber glass vials (protects from light) and store at -20°C.

Protocol B: Stability-Indicating HPLC Method

Use this to verify the integrity of your compound before critical assays.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Aromatic ring) and 210 nm (Amide bond)
Pass Criteria Single peak >98% area.[1] No shoulder peaks.[1]

Decision Tree: Optimizing Your Buffer

Use this flow to select the right environment for your specific application.

BufferSelection Start Select Application LCMS LC-MS Analysis Start->LCMS BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay Storage Long-term Storage Start->Storage Formate Formic Acid/Ammonium Formate (Volatile, Stable) LCMS->Formate Use 0.1% Formic Acid (pH ~2.7) PBS Risk: Oxidation/Precipitation BioAssay->PBS Standard PBS (pH 7.4)? Solid Solid Storage->Solid Best: Solid Powder (-20°C, Desiccated) Liquid Liquid Storage->Liquid If Liquid Required Modify Add 1-5% DMSO + Prepare Fresh (<1 hr) PBS->Modify Must Modify Acidic Acidic Liquid->Acidic pH 3.0 Buffer (Citrate/Glycine)

Figure 2: Buffer selection logic based on experimental intent.

FAQ: Frequently Asked Questions

Q: Can I dissolve this in 100% DMSO? A: Yes. The free base and the HCl salt are generally soluble in DMSO. However, DMSO is hygroscopic.[1] If the DMSO absorbs water, the "pH" becomes relevant again. Store DMSO stocks over molecular sieves to keep them dry.

Q: What is the pKa of the sulfonamide group? A: The sulfonamide nitrogen (


) typically has a pKa around 10-11. It will remain neutral (protonated) at physiological pH. The solubility issues at pH 7 are due to the aniline deprotonating to its neutral form, not the sulfonamide.

Q: Why does the protocol recommend Amber vials? A: Anilines are photosensitive. UV light can accelerate the formation of free radicals, leading to oxidative polymerization (browning), even if the pH is optimized.

References

  • Białk-Bielińska, A., et al. (2012).[1][2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

    • Relevance: Establishes the baseline hydrolytic stability of the sulfonamide bond, confirming stability at neutral pH and susceptibility
  • Pinson, J., & Saveant, J. M. (1974).[1] Oxidation of Aniline Derivatives. Journal of Electroanalytical Chemistry.

    • Relevance: foundational text on the mechanism of aniline oxidation and the protective effect of proton
  • PubChem. (2025).[1] Compound Summary: N-(2-aminophenyl)methanesulfonamide.[1] National Library of Medicine. [1]

    • Relevance: Verification of chemical structure and functional groups.[3]

  • Yoshioka, S., & Stella, V. J. (2000).[1] Stability of Drugs and Dosage Forms.[3][4] Springer.[1]

    • Relevance: General pharmaceutical principles regarding pH-rate profiles and the stabilization of hydrolyzable/oxidizable drugs.[4]

Sources

Technical Support Hub: Process Scale-Up for (2-Aminophenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-APMS-HCl-ScaleUp Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Workflow Visualization

The Challenge: Scaling up (2-Aminophenyl)methanesulfonamide hydrochloride involves three distinct chemical hazards:

  • Exotherm Control: The reduction of the nitro precursor is highly exothermic (

    
    ).
    
  • Chemo-selectivity: The ortho-positioning of the amine and methanesulfonamide groups creates a high risk of intramolecular cyclization to form the sultam impurity (3,4-dihydro-2,1-benzothiazine 2,2-dioxide).

  • Catalyst Poisoning: The sulfur atom in the sulfonamide moiety can reversibly poison Palladium catalysts, leading to stalled reactions.

Process Logic Map: The following diagram outlines the critical decision nodes for the synthesis workflow.

G Start Precursor: (2-Nitrophenyl)methanesulfonamide Solvent Solvent Selection (MeOH vs. THF) Start->Solvent CatSelect Catalyst Selection (Pd/C vs. Pt/C) Solvent->CatSelect Reaction Hydrogenation (5-10 bar, 25-40°C) CatSelect->Reaction Check1 IPC: Conversion > 98%? Reaction->Check1 Impurity Risk: Sultam Formation (Cyclization) Check1->Impurity No (Stalled) Filter Catalyst Filtration (Warm) Check1->Filter Yes Impurity->Reaction Increase Temp (Risk!) SaltForm Salt Formation (HCl in IPA/Dioxane) Filter->SaltForm Final Product: (2-Aminophenyl)methanesulfonamide HCl SaltForm->Final

Figure 1: Critical Process Workflow for (2-Aminophenyl)methanesulfonamide HCl synthesis, highlighting the divergence points for impurity formation and stalled reactions.

Troubleshooting Guides (Q&A Format)

Issue A: The Hydrogenation Stalls at 60-70% Conversion

User Report: "We are using 10% Pd/C in Methanol. The reaction starts fast but dies after 2 hours. Adding more catalyst doesn't help."

Root Cause Analysis: This is a classic case of Sulfur Poisoning . Although the sulfur in the sulfonamide group (


) is in a high oxidation state and generally less toxic to catalysts than thiols, the ortho-proximity allows for coordination with the Pd surface, reducing active site availability. Additionally, trace sulfide impurities from the precursor synthesis (often made via sodium sulfide or xanthate routes) will permanently kill the catalyst.

Technical Solution:

  • Pre-treatment: Treat the nitro-precursor with activated carbon (Charcoal) in hot methanol for 1 hour, then filter before adding the metal catalyst. This scavenges trace sulfur poisons.

  • Catalyst Switch: Switch to 5% Pt/C (sulfided) or increase the Pd/C loading to 10 wt% (relative to substrate). Platinum is generally more resistant to sulfur poisoning than Palladium.

  • Promoters: Add trace Vanadium (e.g.,

    
    ) if using Pd/C, which can accelerate nitro reduction in the presence of poisons [1].
    
Issue B: "Unknown" Impurity Detected by HPLC (RRT 1.1)

User Report: "We see a growing impurity peak that increases if we heat the reaction or leave the workup solution overnight. Mass spec shows M-17."

Root Cause Analysis: You are observing Intramolecular Cyclization . The product contains a primary amine and a sulfonamide group separated by a methylene bridge. Under thermal stress or acidic conditions, the amine attacks the sulfonamide sulfur, ejecting ammonia (


, Mass 17) to form the Sultam  (3,4-dihydro-2,1-benzothiazine 2,2-dioxide).

Technical Solution:

  • Temperature Limit: Never exceed 40°C during hydrogenation.

  • Workup Speed: Do not store the free base in solution. Proceed immediately to salt formation.

  • pH Control: The cyclization is acid-catalyzed but also occurs thermally. When forming the HCl salt, ensure the temperature is kept

    
     during acid addition.
    
Issue C: The HCl Salt is a Hygroscopic "Goo"

User Report: "We added 4M HCl in Dioxane to the reaction mixture. The product oiled out and is extremely sticky."

Root Cause Analysis: (2-Aminophenyl)methanesulfonamide HCl is highly polar. The presence of water (from the hydrogenation or wet solvents) or excess methanol prevents proper crystal lattice formation.

Technical Solution:

  • Solvent Swap: After filtering the catalyst, distill off the Methanol/THF and swap to Isopropyl Acetate (IPAc) or Acetonitrile .

  • Anhydrous Acid: Use HCl gas or 4M HCl in Dioxane/IPA. Do not use aqueous HCl.

  • Antisolvent: If oiling occurs, add MTBE (Methyl tert-butyl ether) dropwise to induce nucleation.

Optimized Experimental Protocol

Objective: Synthesis of 100g batch with minimized sultam formation.

ParameterSpecificationRationale
Substrate (2-Nitrophenyl)methanesulfonamidePurity >98% (HPLC) to prevent poisoning.
Catalyst 5% Pt/C (Type 18 or similar)2 wt% loading. Pt resists S-poisoning better than Pd.
Solvent Methanol (Anhydrous)10 Volumes (1 L). High solubility for nitro, low for salt.
Pressure 5 bar (75 psi)Moderate pressure favors reduction over cyclization.
Temperature 25°C - 30°CCRITICAL: >40°C promotes sultam formation.

Step-by-Step Methodology:

  • Loading: To a 2L autoclave, charge (2-Nitrophenyl)methanesulfonamide (100g), Methanol (1.0 L), and activated carbon (10g). Stir for 30 mins, then filter (removes trace poisons).

  • Catalyst Addition: Charge 5% Pt/C (2.0g, 50% water wet) under Nitrogen inertion.

  • Hydrogenation: Pressurize to 5 bar

    
    . Maintain temperature at 25-30°C using jacket cooling (Exotherm expected in first 30 mins).
    
  • IPC: Check HPLC after 4 hours. Target: Nitro < 0.5%.

  • Filtration: Filter catalyst over Celite pad. Wash with Methanol (2 x 50mL).

  • Solvent Swap: Concentrate filtrate under vacuum (

    
    ) to ~200mL volume. Add Isopropyl Acetate (500mL) and distill again to remove residual MeOH.
    
  • Salt Formation: Cool to 0-5°C. Slowly add 4M HCl in Dioxane (1.1 eq, ~120mL) over 30 mins.

  • Isolation: A white precipitate should form. Stir for 1 hour at 0°C. Filter and wash with MTBE. Dry under vacuum at 40°C.

References

  • Blaser, H. U., et al. "Industrial Scale Hydrogenation of Nitro Compounds." Organic Process Research & Development, vol. 7, no. 6, 2003.

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007. (Refer to Chapter 13 on Reduction of Nitro Groups).

  • Dunn, P. J., et al. Green Chemistry in the Pharmaceutical Industry. Wiley-VCH, 2010. (Discusses solvent selection for salt formations).

  • Anderson, N. G. Practical Process Research and Development. Academic Press, 2012. (Standard guide for salt selection and polymorph screening).

Disclaimer: This guide is for research purposes only. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (DSC/RC1) to characterize thermal hazards.

Controlling temperature effects on (2-Aminophenyl)methanesulfonamide HCl reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (2-Aminophenyl)methanesulfonamide HCl .

This guide is designed for researchers encountering reproducibility issues or unexpected side reactions. Unlike simple anilines, this molecule possesses a "ticking clock" due to the ortho-positioning of the sulfonamide and amine groups. Your control of temperature determines whether you synthesize your target linear scaffold or trigger an intramolecular cyclization cascade.[1]

Module 1: The "Ortho-Effect" & Thermal Thermodynamics

Before starting, you must understand the competing pathways defined by the Boltzmann distribution of your reaction system.[1]

  • Pathway A (Kinetic Control, < 25°C): The free amine (

    
    ) acts as a nucleophile towards external electrophiles (aldehydes, acid chlorides).[1] The sulfonamide remains passive.[1]
    
  • Pathway B (Thermodynamic Control, > 60°C): Thermal energy overcomes the activation barrier for intramolecular cyclization.[1] The sulfonamide nitrogen attacks the electrophilic center generated at the ortho-amine, expelling a leaving group (usually water or halide) to form Benzothiadiazine or Sultam derivatives.[1]

Visualizing the Reaction Divergence

The following diagram maps the critical temperature thresholds that dictate product outcome.

ReactionPathways Start (2-Aminophenyl) methanesulfonamide HCl Base Free Base Intermediate Start->Base Neutralization (Exothermic!) Linear Target: Linear Amide/Urea (Kinetic Product) Base->Linear T < 25°C + Electrophile Cyclic Impurity: Benzothiadiazine/Sultam (Thermodynamic Product) Base->Cyclic T > 80°C or Acid Catalysis Linear->Cyclic Prolonged Heating (Dehydration)

Figure 1: Thermal divergence showing how temperature shifts the reaction from the desired linear product to the cyclic impurity.

Module 2: Storage & Pre-Reaction Handling

The Silent Killer: Heat of Neutralization Users often report degradation before the main reaction begins.[1] This compound is supplied as a Hydrochloride (HCl) salt to prevent oxidation of the aniline.[1] To react it, you must neutralize it.[1]

ParameterSpecificationTechnical Rationale
Storage Temp -20°C to 4°CPrevents slow desulfonylation and oxidation of the aniline moiety.
Hygroscopicity HighThe HCl salt absorbs atmospheric water, creating a local acidic aqueous environment that promotes hydrolysis.[1] Store under Argon/Nitrogen.[1]
Neutralization < 0°C (Ice Bath) Neutralizing the HCl salt with bases (e.g., TEA, DIPEA, NaOH) is exothermic . If done at RT, the local temperature spike can trigger premature cyclization or oxidation.[1]

Protocol: Safe Free-Basing

  • Suspend (2-Aminophenyl)methanesulfonamide HCl in dry solvent (DCM or THF) at 0°C .

  • Add the organic base dropwise over 10 minutes.

  • Wait 15 minutes for the exotherm to dissipate before adding your electrophile.

Module 3: Reaction Optimization & Troubleshooting

This section addresses specific failure modes linked to temperature control.

Scenario A: "I have a new spot on TLC/Peak on LCMS that matches M-18."
  • Diagnosis: You have formed a cyclic byproduct (Benzothiadiazine 1,1-dioxide) via dehydration (

    
     loss = Mass -18).[1]
    
  • Root Cause: Reaction temperature was too high (>60°C) or the reaction was allowed to stand too long.[1]

  • Solution:

    • Reduce reaction temperature to 0–5°C.

    • If heating is required for the electrophile, use a stepwise gradient: Start at 0°C for 1 hour, then slowly warm to RT. Do not reflux unless the cyclic product is the target.[1]

Scenario B: "The reaction mixture turned black/tarry."
  • Diagnosis: Oxidative polymerization of the aniline.[1]

  • Root Cause: Aniline derivatives are sensitive to oxidation, a process accelerated by heat and light.[1]

  • Solution:

    • Degas solvents (sparge with

      
      ).[1]
      
    • Wrap the flask in aluminum foil.

Scenario C: "Low yield during amide coupling (EDC/NHS or HATU)."
  • Diagnosis: The sulfonamide group (

    
    ) is weakly acidic (
    
    
    
    ).[1] At higher temperatures or with strong bases, it can deprotonate and compete as a nucleophile, leading to mixtures of N-acylation (aniline) and N-sulfonylation.
  • Solution:

    • Control pH: Use weak bases (NMM, Pyridine).[1]

    • Temperature: Run the activation step (Acid + Coupling Agent) at 0°C, then add the aniline at 0°C.[1]

Module 4: Interactive Troubleshooting Logic

Use this flow to diagnose yield loss based on temperature variables.

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Check LCMS Mass Start->CheckLCMS MassM18 Mass = (Target - 18) or (Start Mat - 18) CheckLCMS->MassM18 Cyclization MassPlus Mass = Dimer/Oligomer CheckLCMS->MassPlus Oxidation NoRxn Starting Material Remains CheckLCMS->NoRxn Kinetic Trap Action1 REDUCE Temp. Avoid Reflux. Check pH (too acidic?) MassM18->Action1 Too Hot Action2 Use Inert Atm (Ar/N2). Degas Solvents. Keep < 25°C. MassPlus->Action2 Air + Heat Action3 Increase T slowly (RT). Check Solubility. Switch Solvent (DMF/DMSO). NoRxn->Action3 Too Cold

Figure 2: Diagnostic logic tree for temperature-related failure modes.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I heat this reaction to improve solubility? A: Proceed with extreme caution. While the HCl salt is soluble in water/methanol, the free base often precipitates in non-polar solvents.[1] Heating >40°C significantly increases the risk of intramolecular cyclization [1].[1] If solubility is an issue, switch to polar aprotic solvents like DMF or DMSO at Room Temperature rather than heating a suspension in DCM.[1]

Q2: I am trying to make the benzothiadiazine intentionally. What is the optimal temperature? A: For cyclization with aldehydes, reflux conditions (ethanol/methanol at 70-80°C) are typically required to drive the dehydration step [2]. Catalytic iodine or acid can lower this energy barrier, allowing reaction at 40-50°C.

Q3: Is the HCl salt stable in the drying oven? A: No. Do not dry the HCl salt above 40°C under vacuum.[1] Loss of HCl can occur, leading to a "sticky" solid that is partially free-based and prone to auto-oxidation. Dry at RT in a desiccator over


.

Q4: Why does my reaction freeze/crash out when I add the amine to the acid chloride at 0°C? A: (2-Aminophenyl)methanesulfonamide HCl has a steep solubility curve.[1] At 0°C, the solubility drops.[1] Ensure you have a high dilution factor (approx. 10-15 mL solvent per gram) or use a co-solvent system (e.g., THF/DMF 9:1) to maintain solubility at low temperatures.[1]

References

  • Gimbert, C., & Vallribera, A. (2009).[1][3] A straightforward synthesis of benzothiazines.[1][3] Organic Letters, 11(2), 269-271. Link

  • Zhaleh, S., et al. (2015).[1] Reaction of various aldehydes with 2-aminobenzamide and sulfonamide derivatives. ResearchGate.[1][4][5] Link

  • Perlovich, G. L., et al. (2011).[1][6] Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224.[6] Link

  • FDA Center for Drug Evaluation. (2023).[1] Stability Testing of Active Pharmaceutical Ingredients (Sulfonamide analogs). FDA Guidance Documents. Link

Sources

Validation & Comparative

Mass spectrometry fragmentation of (2-Aminophenyl)methanesulfonamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Fragmentation of (2-Aminophenyl)methanesulfonamide HCl

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behavior of (2-Aminophenyl)methanesulfonamide (2-ABSA), a critical building block in the synthesis of sultams and bioactive sulfonamides.

The guide addresses the analytical challenge of distinguishing 2-ABSA from its structural isomers—specifically the para-isomer (4-Aminobenzylsulfonamide ) and the regioisomer (N-(2-Aminophenyl)methanesulfonamide ). By leveraging the "ortho-effect," we define a diagnostic fragmentation strategy that validates the structural integrity of 2-ABSA in drug development workflows.

Structural Definition & Chemical Context

Before analyzing the fragmentation, we must rigorously define the analyte and its comparators to ensure precise interpretation of the mass spectra.

  • Target Analyte: (2-Aminophenyl)methanesulfonamide HCl

    • Structure: A benzylsulfonamide scaffold where the sulfonamide group is attached to the benzylic carbon, and a primary amine is at the ortho position of the phenyl ring.

    • Formula: C

      
      H
      
      
      
      N
      
      
      O
      
      
      S · HCl
    • Monoisotopic Mass (Free Base): 186.046 Da

    • Precursor Ion [M+H]

      
      :  187.054 Da
      
  • Primary Comparator (Positional Isomer): 4-Aminobenzylsulfonamide (4-ABSA)

    • Difference: Amine at the para position. Lacks the proximity for intramolecular cyclization.

  • Secondary Comparator (Regioisomer): N-(2-Aminophenyl)methanesulfonamide (N-MAP)

    • Difference: Sulfonamide nitrogen is attached directly to the phenyl ring (anilide linkage).

Experimental Methodology: ESI-MS/MS Protocol

To ensure reproducibility, the following standardized protocol is recommended for the characterization of 2-ABSA.

Sample Preparation:

  • Dissolution: Dissolve 1 mg of (2-Aminophenyl)methanesulfonamide HCl in 1 mL of Methanol:Water (50:50 v/v).

  • Dilution: Dilute to a final concentration of 1 µg/mL in the mobile phase.

  • Modifier: Add 0.1% Formic Acid to enhance protonation ([M+H]

    
     formation).
    

Instrument Parameters (Direct Infusion ESI+):

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture the full fragmentation profile.

Fragmentation Mechanics: The Ortho-Effect Advantage

The fragmentation of 2-ABSA is governed by the proximity of the ortho-amino group to the sulfonamide side chain. This "ortho-effect" facilitates unique intramolecular rearrangements that are absent in the para-isomer.

Pathway A: Intramolecular Cyclization (Diagnostic)
  • Mechanism: The nucleophilic ortho-amine attacks the benzylic carbon or the sulfur atom, leading to the expulsion of ammonia (NH

    
    ) or the sulfonamide moiety.
    
  • Key Fragment (m/z 170): Loss of NH

    
     (17 Da). The ortho-amino group attacks the sulfonamide sulfur, displacing NH
    
    
    
    to form a cyclic benzisothiazole-dioxide species. This is the diagnostic ion for the ortho-isomer.
    • Reaction:

      
      
      
Pathway B: Benzylic Cleavage (Generic)
  • Mechanism: Homolytic or heterolytic cleavage of the C-S bond.

  • Key Fragment (m/z 106): Loss of the sulfonyl group (SO

    
    NH
    
    
    
    , 81 Da). This generates the resonance-stabilized 2-aminobenzyl cation (or tropylium equivalent).
    • Reaction:

      
      
      
Pathway C: Sulfur Dioxide Extrusion
  • Mechanism: Rearrangement involving the loss of SO

    
     (64 Da), common in sulfonamides.
    
  • Key Fragment (m/z 123): Formation of a benzylamine derivative.

    • Reaction:

      
      
      

Comparative Analysis: Product vs. Alternatives

The following table contrasts the spectral performance of 2-ABSA against its key alternatives.

Feature(2-Aminophenyl)methanesulfonamide (Ortho) 4-Aminobenzylsulfonamide (Para) N-(2-Aminophenyl)methanesulfonamide (Regioisomer)
Precursor [M+H]+ 187.05187.05187.05
Diagnostic Ion m/z 170 (Loss of NH

)
None (NH

loss is negligible)
m/z 108 (Phenylenediamine cation)
Primary Fragment m/z 106 (Aminobenzyl cation)m/z 106 (Aminobenzyl cation)m/z 108 (Cleavage of N-S bond)
Mechanism Cyclization (Sultam formation) Direct Benzylic CleavageSulfonamide Hydrolysis
Differentiation High abundance of m/z 170 confirms ortho position.Absence of m/z 170; dominance of m/z 106.Distinct fragment at m/z 108 (vs 106).
Why This Matters:
  • False Positives: Relying solely on the m/z 106 fragment will lead to misidentification between the ortho and para isomers.

  • Protocol: You must monitor the m/z 170 transition to confirm the specific geometry of the (2-Aminophenyl)methanesulfonamide product.

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways that allow for structural differentiation.

A Comparative Guide to the Bioactivity of (2-Aminophenyl)methanesulfonamide Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a privileged structure, forming the backbone of a multitude of therapeutic agents with a broad spectrum of biological activities. A[1]mong these, derivatives of (2-Aminophenyl)methanesulfonamide and its analogs have garnered significant attention for their potential as anticancer agents, kinase inhibitors, and modulators of other key biological targets. T[1][2]his guide provides a comparative analysis of the bioactivity of these compounds, delving into their structure-activity relationships (SAR) and providing the experimental framework for their evaluation. Our focus will be on providing researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact therapeutic efficacy.

The Rationale for Targeting Kinases and Cancer Cell Proliferation

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. I[3]nhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. S[3]imilarly, direct assessment of the cytotoxic effects of compounds on cancer cell lines, such as HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast), provides a direct measure of their antiproliferative potential. T[2]his guide will use a focused study on a series of novel sulfonamide derivatives to illustrate the comparative bioactivity against these targets.

Comparative Bioactivity of Novel Sulfonamide Derivatives

A recent study by an esteemed research group designed and synthesized a series of novel sulfonamide derivatives, evaluating their in vitro anticancer activity against HCT-116, HepG-2, and MCF-7 cancer cell lines, as well as their inhibitory activity against VEGFR-2 kinase. T[2][3]he results, summarized in the table below, provide a clear basis for a comparative analysis of their structure-activity relationships.

Compound IDStructureHCT-116 IC50 (µM)HepG-2 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)
3a 2-((4-((3-acetyl-2-oxo-2H-chromen-4-yl)oxy)phenyl)amino)-N'-(4-chlorophenyl)acetohydrazide5.584.125.110.20
6 4-((4-(2-(2-(4-chlorophenyl)hydrazono)acetamido)phenyl)amino)-2-oxo-2H-chromene-3-carbaldehyde3.533.334.311.51
15 N-(4-chlorophenyl)-2-((4-((3-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromen-4-yl)oxy)phenyl)amino)acetamide4.153.984.870.08
Sorafenib (Reference Drug)---0.04

Data sourced from ACS Omega. [2][3]

Structure-Activity Relationship (SAR) Analysis

The data reveals critical insights into the structure-activity relationships of these sulfonamide derivatives:

  • Compound 15 demonstrated the most potent VEGFR-2 inhibitory activity, with an IC50 value of 0.0787 µM, comparable to the reference drug Sorafenib. T[2][3]his suggests that the presence of the 1,3,4-thiadiazole moiety is highly favorable for binding to the ATP-binding site of VEGFR-2.

  • Compound 6 exhibited the most potent cytotoxic activity against the tested cancer cell lines, with IC50 values of 3.53, 3.33, and 4.31 µM against HCT-116, HepG-2, and MCF-7, respectively. T[2][3]his indicates that the chromene-3-carbaldehyde scaffold is a key contributor to the antiproliferative effects of this compound.

  • Compound 3a , while showing slightly lower cytotoxic activity than compound 6, was a more potent VEGFR-2 inhibitor. T[2][3]his highlights that the structural requirements for direct cytotoxicity and specific enzyme inhibition can be distinct. The acetohydrazide linkage in 3a appears to be more favorable for VEGFR-2 inhibition than the hydrazonoacetamido group in 6.

  • All three compounds demonstrated favorable selectivity, with significantly higher IC50 values against the normal human lung fibroblast WI-38 cell line (IC50 > 69 µM), indicating a degree of selective toxicity towards cancer cells.

[2][3]The following diagram illustrates the key structural features influencing the bioactivity of these compounds.

SAR_Analysis cluster_scaffold Core Scaffold cluster_moieties Key Bioactive Moieties cluster_activity Observed Bioactivity Scaffold (2-Aminophenyl)sulfonamide Analog Core Thiadiazole 1,3,4-Thiadiazole (Compound 15) Carbaldehyde Chromene-3-carbaldehyde (Compound 6) Acetohydrazide Acetohydrazide (Compound 3a) VEGFR2_Inhibition Potent VEGFR-2 Inhibition Thiadiazole->VEGFR2_Inhibition Enhances Cytotoxicity Strong Cytotoxicity Carbaldehyde->Cytotoxicity Enhances Acetohydrazide->VEGFR2_Inhibition Contributes to

Key structural moieties and their contribution to bioactivity.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow Diagram:

MTT_Assay_Workflow A 1. Cell Seeding (96-well plates) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. MTT Addition (Formation of formazan crystals) C->D E 5. Solubilization (DMSO) D->E F 6. Absorbance Measurement (Spectrophotometer) E->F G 7. IC50 Calculation F->G

Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Maintain HCT-116, HepG-2, and MCF-7 cell lines in appropriate culture media supplemented with 10% fetal bovine serum and antibiotics.

    • Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10^4 cells/well.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions to obtain a range of final concentrations (e.g., 0.01 to 100 µM).

    • Replace the culture medium in the 96-well plates with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48 hours under standard cell culture conditions.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes the measurement of the inhibitory activity of the compounds against the VEGFR-2 kinase.

Step-by-Step Methodology:

  • Assay Preparation:

    • Use a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare the kinase reaction buffer, recombinant VEGFR-2 enzyme, substrate (e.g., poly(Glu,Tyr) 4:1), and ATP solution according to the manufacturer's instructions.

  • Inhibition Reaction:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Add the VEGFR-2 enzyme and the substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the kit's detection reagents. This typically involves a luminescence-based measurement.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The comparative analysis of (2-Aminophenyl)methanesulfonamide derivatives and their analogs reveals a rich and complex structure-activity relationship. As demonstrated by the focused study on novel sulfonamides, specific structural modifications can be rationally designed to optimize bioactivity against key therapeutic targets such as VEGFR-2 and cancer cell proliferation. The experimental protocols provided herein offer a robust framework for the continued investigation and development of this promising class of compounds. Future research should focus on further elucidating the molecular interactions of these derivatives with their biological targets to guide the design of next-generation therapeutic agents with enhanced potency and selectivity.

References

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Brieflands. Available at: [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers. ACS Publications. Available at: [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]

  • New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Taylor & Francis. Available at: [Link]

  • Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. Taylor & Francis. Available at: [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available at: [Link]

  • Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. ScienceDirect. Available at: [Link]

  • Design, synthesis and biological evaluation of carbohydrate-based sulphonamide derivatives as topical antiglaucoma agents through selective inhibition of carbonic anhydrase II. PubMed. Available at: [Link]

  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. Available at: [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. Available at: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Semantic Scholar. Available at: [Link]

  • Structure Activity Relationship Of Drugs. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed. Available at: [Link]

  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. MDPI. Available at: [Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed. Available at: [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. Available at: [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. ResearchGate. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. Available at: [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers. Available at: [Link]

Sources

Benchmarking Purity: Elemental Analysis Standards for (2-Aminophenyl)methanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

(2-Aminophenyl)methanesulfonamide hydrochloride is a critical intermediate in the synthesis of sultams and bioactive sulfonamide derivatives. In drug development, the purity of this building block dictates the yield and impurity profile of downstream APIs (Active Pharmaceutical Ingredients).

While modern spectroscopy (NMR, MS) confirms molecular structure, it often fails to quantify bulk purity—specifically regarding counter-ion stoichiometry (HCl), solvation, and inorganic residues. This guide objectively compares Elemental Analysis (EA) against alternative characterization methods (HPLC, qNMR), demonstrating why EA remains the non-negotiable standard for validating this specific hydrochloride salt.

The Chemical Standard (Theoretical Basis)

To validate any experimental result, we must first establish the theoretical baseline.

  • IUPAC Name: 2-Aminobenzenemethanesulfonamide hydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 222.69 g/mol

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 712.01184.07737.76%
Hydrogen (H) 111.00811.0884.98%
Nitrogen (N) 214.00728.01412.58%
Sulfur (S) 132.06532.06514.40%
Chlorine (Cl) 135.45335.45315.92%
Oxygen (O) 215.99931.99814.37%

Comparative Analysis: EA vs. Instrumental Alternatives

Why rely on combustion analysis when HPLC is faster? The table below highlights the "blind spots" of alternative methods when applied to hydrochloride salts.

Performance Matrix
FeatureElemental Analysis (CHNS-Cl) HPLC (UV Detection) qNMR (Quantitative NMR)
Scope Bulk Material Purity (Global)Chromophore Purity (Specific)Molecular Ratio (Specific)
HCl Detection Excellent (Direct measurement of Cl)None (Invisible to UV)Poor (Cl is silent; requires indirect inference)
Water/Solvent Detected (via C/H/N depression)None (Elutes in void volume)Good (if solvent peaks are distinct)
Inorganic Ash Detected (Residue/Low totals)None None (Solids filtered out)
Sample Size 2–5 mg< 1 mg10–20 mg
Verdict Required for Salt Validation Best for Organic ImpuritiesBest for Structure Confirmation
Expert Insight: The "HCl Trap"

For (2-Aminophenyl)methanesulfonamide, the hydrochloride stoichiometry is variable. A "mono-hydrochloride" can easily be a hemi-hydrochloride or contain excess trapped HCl gas from synthesis.

  • Scenario: If your sample has 5% excess HCl trapped in the lattice.

    • HPLC: Will show 99.9% purity (HCl is invisible).

    • EA: Will show elevated Cl% and depressed C/N%, immediately flagging the error.

Experimental Protocol: The Self-Validating Workflow

The following protocol is designed to mitigate the hygroscopic nature of sulfonamide HCl salts, which absorb atmospheric moisture and skew Hydrogen/Oxygen values.

A. Sample Preparation (Critical Step)
  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over

    
     to remove surface moisture. Note: Avoid high heat (>60°C) to prevent thermal degradation of the sulfonamide moiety.
    
  • Weighing: Use a micro-balance (

    
     precision). Weigh samples directly into tin capsules.
    
  • Sealing: Cold-weld the tin capsule immediately to prevent re-absorption of humidity.

B. The Combustion Cycle (CHNS)
  • Furnace Temperature: 1050°C (Flash combustion).

  • Carrier Gas: Helium (99.999% purity).

  • Oxidant: Oxygen (99.999% purity).

  • Standard: Sulfanilamide (Reference Standard) is chemically similar and ideal for calibration.

C. Chlorine Determination (The Validation Step)

Combustion alone is often insufficient for Halogens. Use Schöniger Flask Combustion followed by Potentiometric Titration:

  • Burn sample in oxygen-filled flask.

  • Absorb gases in alkaline solution (

    
    ).
    
  • Titrate with

    
     using a silver electrode.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for validating the standard.

EA_Validation_Workflow Synthesis Crude Synthesis (2-Aminophenyl)methanesulfonamide HCl HPLC HPLC Screening (>98% Area?) Synthesis->HPLC Drying Vacuum Drying (40°C, P2O5) EA_Test Elemental Analysis (CHNS + Cl) Drying->EA_Test HPLC->Drying Pass Check_C Is Carbon within ±0.4%? EA_Test->Check_C Check_Cl Is Chlorine within ±0.3%? Check_C->Check_Cl Yes Fail_Wet Fail: High H, Low C (Recrystallize/Dry) Check_C->Fail_Wet No (Low C) Pass VALIDATED STANDARD Release for Use Check_Cl->Pass Yes Fail_Salt Fail: High Cl (Resurry in Ether) Check_Cl->Fail_Salt No (High Cl)

Figure 1: Analytical decision tree for validating sulfonamide hydrochloride salts. Note the distinct pathways for moisture errors vs. salt stoichiometry errors.

Data Interpretation Guide

When reviewing your results, use this guide to diagnose synthesis issues.

ObservationDiagnosisCorrective Action
C, N, S match theoretical High Purity None. Material is valid.
All % values low Inorganic Contamination Check for silica or metal salts (ROI test).
C low, H high Solvent/Water Trap Increase drying time or temperature.
Cl high, others low Excess HCl The salt is likely forming a dihydrochloride or trapping gas. Reslurry in diethyl ether.
Cl low Free Base Presence Incomplete salt formation. Add stoichiometric HCl in dioxane.

References

  • Skoog, D. A., West, D. M., & Holler, F. J. (2014). Fundamentals of Analytical Chemistry. Cengage Learning. (Standard text for combustion analysis principles).
  • European Pharmacopoeia (Ph. Eur.) . Chapter 2.5.9: Semi-micro determination of nitrogen by sulfuric acid digestion.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Association of Official Analytical Chemists (AOAC) . Official Methods of Analysis: Elemental Analysis Guidelines.

Comparative Guide: Chromatographic Separation of (2-Aminophenyl)methanesulfonamide Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust chromatographic protocol for the resolution of (2-Aminophenyl)methanesulfonamide hydrochloride (the ortho isomer) from its meta and para regioisomers.

Significance: The (2-Aminophenyl)methanesulfonamide motif is a critical pharmacophore and synthetic intermediate, particularly in the synthesis of sultams (cyclic sulfonamides) and bioactive inhibitors. The presence of meta (3-amino) or para (4-amino) isomers—common byproducts of non-selective nitration/reduction sequences—can lead to off-target toxicity or inhibit downstream cyclization.

The Challenge: All three isomers share identical molecular weights (


 free base) and similar 

values (Aniline

, Sulfonamide

). Standard C18 alkyl phases often struggle to resolve the ortho and meta pairs due to insufficient hydrophobic discrimination.

Recommendation: While RP-HPLC on C18 is the industry baseline, this guide demonstrates that RP-HPLC using Pentafluorophenyl (PFP) phases or Supercritical Fluid Chromatography (SFC) provides superior resolution (


) and peak shape for this specific aromatic separation.

Physicochemical Context & Separation Mechanism

Understanding the molecule is the prerequisite for separation. The hydrochloride salt form implies the sample is ionic in solid state, but in solution, the speciation depends entirely on mobile phase pH.

  • Analyte: (2-Aminophenyl)methanesulfonamide

  • Key Functional Groups: Primary Amine (Basic), Sulfonamide (Weakly Acidic), Phenyl Ring.

  • Isomerism: Regioisomerism (ortho vs. meta vs. para).

The "Ortho Effect" in Chromatography

The ortho isomer possesses a unique capability for intramolecular hydrogen bonding between the amine proton and the sulfonamide oxygen. This creates a "pseudo-ring" structure, reducing the effective polarity relative to the para isomer, which has an extended dipole. We exploit this difference using specific stationary phases.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of three distinct approaches.

Table 1: Performance Matrix
FeatureMethod A: Standard RP-HPLC Method B: Fluorinated RP-HPLC (Recommended) Method C: SFC (High Throughput)
Stationary Phase C18 (Octadecyl)PFP (Pentafluorophenyl) 2-EP (2-Ethylpyridine)
Separation Mechanism HydrophobicityHydrophobicity +

+ Dipole
H-Bonding + Polar Interactions
Selectivity (

)
Low (1.05 - 1.10)High (1.20 - 1.35) Medium-High (1.15 - 1.25)
Resolution (

)
Marginal (

often)
Excellent (

)
Good (

)
Run Time 15-20 min12-15 min 3-5 min
Solvent Consumption High (Acetonitrile/Water)ModerateLow (CO2/Methanol)
Suitability QC / Routine ChecksImpurity Profiling / Prep High-Throughput Screening

Experimental Protocols

Method A: The Specialist Approach (PFP-HPLC)

Rationale: PFP phases contain a fluorinated ring that acts as a Lewis acid. It interacts strongly with the electron-rich aniline ring and basic amines. Crucially, the rigid PFP ring discriminates based on the shape of the isomer (steric selectivity), resolving the ortho isomer (compact) from the para isomer (extended) far better than C18.

Protocol:

  • Column: Kinetex F5 or equivalent PFP,

    
     mm, 2.6 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.8). Note: Acidic pH keeps the aniline protonated (

    
    ), increasing solubility and interaction with the PFP dipoles.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       40% B
      
    • 10-12 min: 40%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic max) and 210 nm.

  • Temperature: 35°C.

Expected Result: The para isomer usually elutes first (most polar/least interaction with PFP steric hindrance), followed by meta, with ortho eluting last due to intramolecular shielding increasing retention on the lipophilic fluorine layer.

Method B: The Green Alternative (SFC)

Rationale: Supercritical


 is non-polar. To elute polar sulfonamides, a polar modifier (MeOH) and a polar stationary phase (2-Ethylpyridine) are used. 2-EP is "basic," preventing the peak tailing often seen with amine-containing compounds on silica.

Protocol:

  • System: UPC2 or equivalent SFC system.

  • Column: Viridis BEH 2-EP,

    
     mm, 1.7 µm.
    
  • Mobile Phase A:

    
     (Compressed).
    
  • Mobile Phase B: Methanol + 0.2% Ammonium Hydroxide. Note: The base additive suppresses ionization of the aniline, sharpening the peak.

  • Gradient: 5% to 30% B over 4 minutes.

  • Back Pressure: 2000 psi (138 bar).

  • Temperature: 50°C.

Visualizing the Decision Process

The following diagram illustrates the logical workflow for selecting the purification route based on the sample stage (Synthesis vs. QC).

SeparationStrategy Start Crude (2-Aminophenyl) methanesulfonamide HCl Check Isomer Ratio Check (Analytical) Start->Check Decision Separation Goal? Check->Decision RouteA QC / Purity Check Decision->RouteA Quantification RouteB Preparative Isolation Decision->RouteB Purification Method_PFP Method: PFP-HPLC (High Selectivity) RouteA->Method_PFP Best Resolution Method_SFC Method: SFC (2-EP) (High Speed/Throughput) RouteB->Method_SFC Best Solvent Removal Result Pure Ortho Isomer (>99.5% ee/de) Method_PFP->Result Method_SFC->Result

Caption: Decision matrix for selecting between PFP-HPLC (Analytical precision) and SFC (Preparative efficiency) based on workflow needs.

Scientific Validation & Troubleshooting

Why C18 Fails (The "Generalist" Trap)

Standard C18 columns rely on hydrophobic subtraction. Since the ortho, meta, and para isomers have identical lipophilicity coefficients (


), C18 columns often show "co-elution" or "shouldering."
  • Troubleshooting Tip: If you must use C18, use a pH 9.0 buffer (Ammonium Bicarbonate). At basic pH, the aniline is neutral, increasing retention and allowing the slight shape differences to influence the van der Waals interactions with the C18 chains. Caution: Ensure your column is pH stable (e.g., Hybrid silica).

Sample Preparation (The HCl Factor)

The starting material is a hydrochloride salt.

  • Dissolution: Do not dissolve in pure acetonitrile; the salt may precipitate. Use 50:50 Water:Methanol.

  • System Peaks: The

    
     ion elutes near the void volume (
    
    
    
    ). Do not mistake this for a polar impurity.
Interaction Mechanism Diagram

InteractionMech cluster_legend Mechanism Analyte Ortho-Isomer (Analyte) Phase PFP Stationary Phase (Fluorinated) Analyte->Phase Pi-Pi Stacking Analyte->Phase Dipole-Dipole Analyte->Phase Steric Exclusion Desc PFP phases separate based on electron density and shape, not just hydrophobicity.

Caption: Mechanistic view of Pentafluorophenyl (PFP) interactions, highlighting why it resolves aromatic isomers better than C18.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on selectivity optimization).

  • West, C., & Lesellier, E. (2006). "A comparative study of stationary phases for supercritical fluid chromatography." Journal of Chromatography A. (Validation of 2-EP phases for basic compounds).

  • Phenomenex Application Guide. "Separation of Positional Isomers on Kinetex F5." (Specific data on PFP selectivity for aromatic isomers).

  • PubChem. "(2-Aminophenyl)methanesulfonamide." (Chemical structure and physical property verification).

Safety Operating Guide

A Researcher's Guide to Handling (2-Aminophenyl)methanesulfonamide Hydrochloride: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of (2-Aminophenyl)methanesulfonamide hydrochloride. As Senior Application Scientists, our goal is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to a self-validating system of laboratory safety.

Hazard Assessment: The "Why" Behind the Precautions

(2-Aminophenyl)methanesulfonamide hydrochloride is a chemical intermediate whose comprehensive toxicological profile is not widely documented in public literature.[1] Therefore, a conservative approach to safety, based on the known hazards of similar aromatic amines and sulfonamides, is critical. The primary anticipated hazards include irritation to the skin, eyes, and respiratory system.[2][3] Ingestion and inhalation may be harmful.[2] Given the presence of an amine functional group and its hydrochloride salt form, the compound is likely a fine, crystalline solid that can easily become airborne, posing an inhalation risk.

Prudent laboratory practice dictates treating compounds with unknown long-term effects with a high degree of caution. The recommendations that follow are grounded in this principle, ensuring that potential routes of exposure—dermal contact, ocular exposure, and inhalation—are effectively blocked.

Core Protective Measures: Your First and Last Lines of Defense

Effective containment and protection begin with engineering controls and end with the correct use of Personal Protective Equipment (PPE). This multi-layered approach ensures maximum safety.

Primary Engineering Controls: A Non-Negotiable First Step

Before any personal protective equipment is considered, the primary method for exposure control must be established.

  • Fume Hood: All manipulations of solid (2-Aminophenyl)methanesulfonamide hydrochloride, including weighing, transferring, and preparing solutions, should be conducted inside a certified chemical fume hood.[1][4] This is the most critical step in minimizing respiratory exposure to fine dust particles.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4] An eyewash station and safety shower must be readily accessible and located near the workstation.[2][4]

Personal Protective Equipment (PPE): A Barrier of Last Resort

While engineering controls are designed to contain the hazard at its source, PPE provides the final barrier between you and the chemical.[5]

  • Hand Protection: Chemical-resistant gloves are mandatory.

    • Material: Nitrile gloves are an excellent first choice, offering good protection against a wide range of chemicals and better puncture resistance than latex.[5]

    • Practice: Always wear two pairs of powder-free gloves ("double-gloving").[6] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff.[6] This prevents any skin exposure at the wrist. Gloves should be changed immediately if contaminated, torn, or at least every 30-60 minutes during continuous work.[5]

  • Eye and Face Protection: Proper eye protection is crucial to prevent splashes or contact with airborne particles.

    • Standard Use: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

    • Splash Hazard: When handling solutions or in situations with a higher risk of splashing, switch to chemical splash goggles. For significant splash risks, such as cleaning up large spills, a full-face shield should be worn in addition to goggles.[5]

  • Body Protection: A lab coat is essential to protect your skin and personal clothing from contamination.

    • Specifications: A knee-length lab coat with long sleeves and tight-fitting knit or elastic cuffs is required. The front should be fully buttoned or snapped closed.[6]

    • Material: Look for coats made of low-permeability fabrics. Disposable gowns can also be an option for handling particularly hazardous materials.[6]

  • Respiratory Protection: While a fume hood is the primary control, respiratory protection may be necessary in specific situations.

    • When Required: A NIOSH-approved respirator may be needed during large-scale operations, when cleaning up spills outside of a fume hood, or if engineering controls are not available or fail.

    • Type: For powders, a particulate respirator (e.g., an N95, N99, or N100) is appropriate. Your institution's environmental health and safety (EHS) office should be consulted for proper respirator selection, fit-testing, and training.

PPE Protocols for Specific Laboratory Operations

The level of PPE required can vary based on the specific task and the potential for exposure. The following table summarizes the recommended PPE for common laboratory procedures involving (2-Aminophenyl)methanesulfonamide hydrochloride.

Task Engineering Control Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical Fume HoodDouble NitrileSafety Glasses with Side ShieldsLab Coat (closed)Not required if in fume hood
Preparing Solutions Chemical Fume HoodDouble NitrileChemical Splash GogglesLab Coat (closed)Not required if in fume hood
Routine Analysis Well-ventilated lab bench (if in sealed container)Single NitrileSafety Glasses with Side ShieldsLab Coat (closed)Not normally required
Cleaning Small Spills (in hood) Chemical Fume HoodDouble NitrileChemical Splash GogglesLab Coat (closed)Not required
Cleaning Large Spills (outside hood) Evacuate and ventilate areaHeavy-duty NitrileGoggles & Face ShieldChemical-resistant apron/gownNIOSH-approved respirator

Safe Handling and Disposal Workflow

The following diagram outlines the critical steps and decision points for safely handling (2-Aminophenyl)methanesulfonamide hydrochloride from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Receive Chemical Verify container integrity B Review SDS & Procedures A->B C Assemble PPE (Gloves, Goggles, Lab Coat) B->C D Verify Fume Hood Operation C->D E Don PPE Correctly D->E Proceed to Handling F Work in Fume Hood (Weighing, Transferring) E->F G Seal all containers before removing from hood F->G H Decontaminate work surfaces G->H Proceed to Cleanup I Segregate Waste (Solid, Liquid, Sharps) H->I J Dispose of Outer Gloves I->J K Doff remaining PPE J->K L Dispose of waste via approved channels K->L M Wash Hands Thoroughly L->M

Workflow for Safe Handling and Disposal

Essential Step-by-Step Protocols

Protocol 1: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Put on your first pair of nitrile gloves, tucking the cuffs under your lab coat sleeves.

  • Outer Gloves: Put on your second pair of gloves, pulling the cuffs over your lab coat sleeves.

  • Eye Protection: Put on your safety glasses or goggles.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in a designated waste container.[4]

  • Lab Coat: Unfasten your lab coat. As you remove it, fold the contaminated outside inwards, away from your body. Hang it in a designated area or dispose of it if it's a single-use gown.

  • Eye Protection: Remove your eye protection by handling the earpieces or strap.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[4][7]

Protocol 2: Spill Management

In the event of a spill, a calm and methodical response is essential.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Don Appropriate PPE: For any cleanup, wear double nitrile gloves, chemical splash goggles, a lab coat, and if necessary, a respirator.

  • Contain and Clean:

    • For solid spills, gently cover the material with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[4]

    • Carefully sweep up the mixture and place it into a sealed, labeled container for hazardous waste.

  • Decontaminate: Wipe down the spill area with an appropriate decontaminating solution, followed by water.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.[2][4]

Disposal and Decontamination

All waste generated from handling (2-Aminophenyl)methanesulfonamide hydrochloride, including contaminated PPE, empty containers, and the chemical itself, must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for chemical waste.

  • Disposal Method: Do not discharge into drains or rivers.[4] Arrange for disposal through your institution's EHS office or an approved chemical waste disposal specialist.[2][4] All disposal must comply with local, state, and national regulations.[4]

By adhering to these guidelines, you build a system of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fisher Scientific. (2009, September 17). SAFETY DATA SHEET.
  • Flinn Scientific, Inc. (2002, November 25). Material Safety Data Sheets.
  • BASF. (2026, February 11). Safety data sheet.
  • Pfizer. (2012, April 11). MATERIAL SAFETY DATA SHEET.
  • Regulations.gov. (1999, September 10). MATERIAL SAFETY DATA SHEET.
  • SBM LIFE SCIENCE CORP. (2019, February 1). SAFETY DATA SHEET.
  • Benchchem. (n.d.). 2-((p-Aminophenyl)sulphonyl)ethanol material safety data sheet (MSDS).
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2026, February 11). SAFETY DATA SHEET.
  • ScienceLab.com. (n.d.). Material Safety Data Sheet.
  • BASF. (2026, February 11). Safety data sheet.
  • Sigma-Aldrich. (n.d.). Dextrose Material Safety Data Sheet.
  • Pharmacy Practice News. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • TCI Chemicals. (2025, January 17). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, March 25). SAFETY DATA SHEET.
  • Spectrum Chemical. (2022, January 26). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, October 23). SAFETY DATA SHEET.
  • Carolina Biological Supply Company. (2013, June 20). Safety Data Sheet D-glucose, Anhydrous.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.